N-Boc-S-benzyl-D-cysteine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVORPLRHYROAA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-28-0 | |
| Record name | N-tert-Butyloxycarbonyl-S-benzylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
N-Boc-S-benzyl-D-cysteine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-S-benzyl-D-cysteine is a cornerstone protected amino acid derivative indispensable in the fields of peptide synthesis, medicinal chemistry, and drug development. Its strategic deployment of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group and the benzyl group for the thiol side chain offers a robust strategy for the controlled assembly of complex peptide structures. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and applications.
Core Chemical and Physical Properties
This compound is a white to off-white solid. The following table summarizes its key quantitative properties, carefully distinguishing between the D- and L-enantiomers where applicable. It is crucial to note that while much of the literature focuses on the L-form due to its prevalence in natural peptides, the D-form is of significant interest in the design of peptides with enhanced stability against enzymatic degradation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄S | [1][2][3] |
| Molecular Weight | 311.40 g/mol | [1][2][3] |
| Melting Point | 81-87 °C | [1] |
| Optical Rotation ([α]D²⁰) | +43 ± 2° (c=1 in AcOH) | [1] |
| CAS Number | 102830-49-9 | [1][2][3] |
| Solubility | Soluble in DMSO and Methanol. | [1] |
| Purity | Typically ≥98% (HPLC) | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the structure and purity of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons of the Boc group, the benzyl group, and the cysteine backbone, confirming the successful protection of the amino and thiol groups. |
| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of the compound. |
Stability and Storage
The stability of this compound is largely dictated by the acid-labile nature of the Boc protecting group. The benzyl group protecting the thiol is more stable and typically requires stronger acidic conditions for removal.
Storage Conditions: For long-term storage, it is recommended to store the compound at 0-8°C, and for maximal stability, at -20°C under a nitrogen atmosphere.[1][3]
Stability Profile:
-
Acidic Conditions: The Boc group is readily cleaved by moderate acids such as trifluoroacetic acid (TFA), which is a fundamental step in Boc-based solid-phase peptide synthesis (SPPS). The S-benzyl group is generally stable to TFA but can be removed with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Basic Conditions: The compound is relatively stable under basic conditions, making it compatible with Fmoc-based SPPS strategies where piperidine is used for the deprotection of the Fmoc group.
-
Oxidative/Reductive Conditions: The thioether bond of the S-benzyl group is generally stable to a range of oxidative and reductive conditions commonly employed in peptide synthesis.
Role in Peptide Synthesis
This compound is a vital building block in the synthesis of peptides, particularly those intended for therapeutic applications where resistance to proteolysis is desired. The incorporation of D-amino acids can significantly enhance the in vivo half-life of a peptide drug. The Boc/Bzl protection strategy is a classical approach in SPPS.[4]
Below is a diagram illustrating the general workflow of incorporating this compound into a growing peptide chain using Boc-based SPPS.
Caption: General workflow for the incorporation of this compound in Boc-based solid-phase peptide synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis, purification, and application of this compound.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through a two-step process starting from D-cysteine.
Step 1: S-Benzylation of D-Cysteine
-
Dissolution: Dissolve D-cysteine in a suitable aqueous basic solution (e.g., sodium hydroxide solution).
-
Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride dropwise to the stirring solution at room temperature.
-
Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolation: Acidify the reaction mixture to precipitate the S-benzyl-D-cysteine. Collect the solid by filtration, wash with water, and dry.
Step 2: N-Boc Protection of S-benzyl-D-cysteine
-
Suspension: Suspend the S-benzyl-D-cysteine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate or triethylamine) to the suspension.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
The logical relationship for the synthesis is depicted in the following diagram:
Caption: Logical flow for the synthesis of this compound.
Purification and Analysis by HPLC
High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of this compound and for its purification.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 214 nm or 254 nm).
-
Analysis: The purity is determined by integrating the peak area of the main compound relative to the total peak area.
The workflow for purification and analysis is outlined below:
References
An In-depth Technical Guide to the Synthesis and Purification of N-Boc-S-benzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-Boc-S-benzyl-D-cysteine, a critical building block in peptide synthesis and drug discovery. The strategic use of the tert-butoxycarbonyl (Boc) protecting group for the amine and the benzyl group for the thiol functionality allows for controlled and specific chemical modifications in complex molecular structures. This document outlines two primary synthetic pathways and details the subsequent purification protocols, supported by quantitative data and visual workflows to ensure reproducibility and high purity of the final product.
Synthesis of this compound
There are two common synthetic routes to prepare this compound:
-
Route 1: S-benzylation of D-cysteine followed by N-Boc protection.
-
Route 2: N-Boc protection of D-cysteine followed by S-benzylation.
The choice of route may depend on the availability of starting materials, scalability, and desired purity profile. Both routes are detailed below.
Route 1: S-benzylation of D-cysteine followed by N-Boc protection
This route first protects the reactive thiol group of D-cysteine with a benzyl group, followed by the protection of the amino group with a Boc group.
Logical Workflow for Synthesis Route 1
Caption: Synthesis of this compound via S-benzylation first.
Experimental Protocol: Synthesis of S-benzyl-D-cysteine
-
In a reaction vessel, dissolve D-cysteine in an aqueous solution of sodium hydroxide.
-
To this solution, add benzyl chloride, optionally dissolved in a co-solvent like ethanol, dropwise at a controlled temperature, typically around 5°C.[1]
-
Maintain the reaction with stirring for a specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, S-benzyl-L-cysteine, can be precipitated by adjusting the pH of the reaction mixture.
-
The crude product is then filtered, washed, and dried.
Experimental Protocol: N-Boc Protection of S-benzyl-D-cysteine
-
Dissolve the synthesized S-benzyl-D-cysteine in a 1:1 mixture of dioxane and water.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Introduce di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the stirred mixture at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete, as monitored by TLC.
-
Dilute the reaction mixture with water and perform an aqueous work-up to remove by-products.
-
Acidify the aqueous layer with a mild acid (e.g., citric acid) and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.
| Parameter | Value | Reference |
| S-benzylation | ||
| D-Cysteine:Benzyl Chloride Molar Ratio | 0.8:1.0 | [1] |
| Reaction Temperature | 5°C | [1] |
| Yield | Up to 91.26% | [1] |
| N-Boc Protection | ||
| Base | Triethylamine | |
| Boc Agent | Di-tert-butyl dicarbonate | |
| Solvent | Dioxane/Water | |
| Yield | High (specifics vary) |
Route 2: N-Boc protection of D-cysteine followed by S-benzylation
This alternative route involves the initial protection of the amino group of D-cysteine, followed by the benzylation of the thiol group.
Logical Workflow for Synthesis Route 2
Caption: Synthesis of this compound via N-Boc protection first.
Experimental Protocol: Synthesis of N-Boc-D-cysteine
-
Dissolve D-cysteine in a suitable solvent system, such as a mixture of acetone and water.
-
Add a base, such as triethylamine, to the solution.
-
Introduce di-tert-butyl dicarbonate to the reaction mixture at a controlled temperature (e.g., 25°C) and stir for several hours.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Perform an aqueous work-up, including extraction with an organic solvent to remove impurities.
-
Acidify the aqueous layer and extract the N-Boc-D-cysteine product into an organic solvent.
-
Dry the combined organic extracts and evaporate the solvent to obtain the crude product.
Experimental Protocol: S-benzylation of N-Boc-D-cysteine
-
Dissolve N-Boc-D-cysteine in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere.[2]
-
Cool the solution to 0°C and add a base, for instance, sodium hydroxide, to deprotonate the thiol and carboxylic acid groups.[2]
-
Add benzyl bromide dropwise to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and acidify the solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure to obtain the crude this compound.[2]
| Parameter | Value | Reference |
| N-Boc Protection | ||
| Base | Triethylamine | |
| Boc Agent | Di-tert-butyl dicarbonate | |
| Solvent | Acetone/Water | |
| Yield | 90-93% (for similar amino acids) | |
| S-benzylation | ||
| Base | Sodium hydroxide | [2] |
| Benzylating Agent | Benzyl bromide | [2] |
| Solvent | DMF | [2] |
| Reaction Time | 12-24 hours | [2] |
Purification of this compound
Purification of the crude product is essential to achieve the high purity required for applications in peptide synthesis and drug development. The two primary methods for purification are recrystallization and column chromatography.
Workflow for Purification
Caption: Purification workflow for this compound.
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids. The choice of solvent system is critical for successful recrystallization.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which the compound is soluble. A common solvent system is a mixture of ethyl acetate and hexanes.[3]
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
| Solvent System | Purity Achieved | Reference |
| Ethyl Acetate/Hexanes | >98% (for analogous compounds) | [3] |
Silica Gel Column Chromatography
For non-crystalline products or when very high purity is required, silica gel column chromatography is the preferred method of purification.
Experimental Protocol: Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexanes.[2]
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.[2]
-
Elute the column with a gradient of increasing polarity, typically using a mixture of ethyl acetate and hexanes.[2]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.[2]
| Stationary Phase | Mobile Phase | Purity | Reference |
| Silica Gel | Ethyl Acetate/Hexanes (gradient) | >98% | [2] |
By following these detailed protocols, researchers can reliably synthesize and purify this compound to a high degree of purity, suitable for its intended applications in the fields of chemical biology and medicinal chemistry.
References
An In-depth Technical Guide on the Stability and Storage of N-Boc-S-benzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-S-benzyl-D-cysteine, a crucial reagent in peptide synthesis and drug development. This document consolidates information from technical data sheets, safety data sheets, and general chemical principles to offer best practices for handling and storage, ensuring the integrity and purity of the compound.
Core Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its appropriate handling and for the development of analytical methodologies.
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₄S |
| Molecular Weight | 311.40 g/mol |
| Appearance | White to off-white solid powder |
| Melting Point | 81-87 °C[1] |
| Purity (Typical) | ≥98% (as determined by HPLC)[2] |
| Solubility | Information on solubility is not consistently provided across all sources, but it is generally soluble in organic solvents like methanol. |
| Table 1: Key chemical and physical properties of this compound. |
Recommended Storage and Handling Conditions
To maintain the stability and prevent degradation of this compound, specific storage and handling conditions are recommended by various suppliers. These are summarized in the table below.
| Condition | Recommendation | Rationale |
| Temperature | Store at 4°C or in a freezer.[3][4] Some suppliers recommend storage at 0-8°C.[1] | Reduces the rate of potential thermal degradation. |
| Atmosphere | Store under a nitrogen atmosphere.[3][4] | Minimizes oxidation of the sulfur atom in the S-benzyl group. |
| Moisture | Keep in a dry place. | Prevents potential hydrolysis of the N-Boc group. |
| Light | Store in a cool and dark place. | Protects the compound from potential photolytic degradation. |
| General Handling | Handle in a well-ventilated area and wash hands thoroughly after handling. | Standard laboratory safety practice. |
| Table 2: Summary of recommended storage and handling conditions for this compound. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is intrinsically linked to the chemical nature of its protecting groups: the N-tert-butyloxycarbonyl (N-Boc) and the S-benzyl groups.
N-Boc Group Stability
The N-Boc protecting group is known to be labile under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to its cleavage, resulting in the free amine. Conversely, the N-Boc group is generally stable under neutral and basic conditions.
S-benzyl Group Stability
The S-benzyl group is a robust thiol protecting group. However, the thioether linkage can be susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen. It is also sensitive to certain deprotection methods not typically encountered during routine storage, such as cleavage by sodium in liquid ammonia.
Based on these characteristics, the following diagram illustrates the logical relationships leading to potential degradation.
References
Spectroscopic Profile of N-Boc-S-benzyl-D-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-S-benzyl-D-cysteine, a critical building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic workflows.
Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.5 | s | Carboxylic acid proton (-COOH) |
| 7.30 | m | Aromatic protons (C₆H₅) |
| 7.24 | m | Aromatic protons (C₆H₅) |
| 5.33 | d | Amide proton (-NH) |
| 4.54 | m | α-proton (-CH) |
| 3.73 | s | Benzyl protons (-CH₂-Ph) |
| 2.90 | m | β-protons (-CH₂-S) |
| 1.45 | s | Boc protons (-C(CH₃)₃) |
s: singlet, d: doublet, m: multiplet
Table 2: 13C NMR Spectroscopic Data
While a specific experimental spectrum for this compound was not found in the available literature, typical chemical shift ranges for the key functional groups in similar N-Boc protected amino acids are provided below for reference.[1][2]
| Functional Group | Expected Chemical Shift Range (ppm) |
| Carboxylic acid carbonyl (-COOH) | 170 - 180 |
| Boc carbonyl (-O-C=O) | 155 - 157 |
| Aromatic carbons (C₆H₅) | 125 - 140 |
| Boc quaternary carbon (-C (CH₃)₃) | 79 - 81 |
| α-carbon (-C H) | 50 - 60 |
| Benzyl carbon (-C H₂-Ph) | 35 - 40 |
| β-carbon (-C H₂-S) | 30 - 40 |
| Boc methyl carbons (-C(C H₃)₃) | 28 - 29 |
Table 3: IR Spectroscopic Data
The infrared spectrum of N-Boc-S-benzyl-L-cysteine has been recorded using an ATR-FTIR spectrometer.[3] The characteristic absorption bands are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3300 | N-H stretch (amide) |
| 3000-2850 | C-H stretch (aliphatic and aromatic) |
| ~1710 | C=O stretch (carboxylic acid and urethane carbonyls) |
| ~1500 | N-H bend (amide II) |
| ~1160 | C-O stretch (Boc group) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
The mass spectrum of N-Boc-S-benzyl-L-cysteine shows a characteristic fragmentation pattern.[3]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 311 | Low | [M]⁺ (Molecular ion) |
| 255 | Moderate | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene from Boc) |
| 237 | Moderate | [M - CO₂ - C₄H₈]⁺ or [M - 100]⁺ (Loss of Boc group) |
| 137 | Moderate | [C₉H₁₁S]⁺ (Benzylthio-methyl fragment) |
| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a 400 MHz NMR spectrometer.
-
For 1H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR, use proton decoupling to simplify the spectrum and enhance the signal of carbon atoms.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid this compound sample directly onto the ATR crystal.[4][5][6]
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
Data Acquisition:
-
Record the spectrum on a Bruker Tensor 27 FT-IR spectrometer or a similar instrument.[3]
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
For Electron Ionization (EI) mass spectrometry, introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe.[7]
-
The sample is then vaporized by heating in the high vacuum of the instrument.
Data Acquisition:
-
Acquire the mass spectrum using an electron energy of 70 eV.[8]
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization conditions.
Caption: Proposed EI fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine | C15H21NO4S | CID 2724757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Technical Guide to N-Boc-S-benzyl-D-cysteine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-S-benzyl-D-cysteine is a pivotal protected amino acid derivative extensively utilized in the fields of medicinal chemistry and peptide synthesis. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group protecting the thiol of D-cysteine, offers enhanced stability and solubility. This makes it an invaluable building block for the synthesis of complex peptides and other bioactive molecules. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use, and its applications in drug discovery and development.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 102830-49-9 | [1][2][3] |
| Molecular Formula | C₁₅H₂₁NO₄S | [1][3] |
| Molecular Weight | 311.40 g/mol | [1][3][4] |
| Purity | ≥98% | [3] |
| Melting Point | 81-87 °C | [1] |
| Optical Rotation | [α]D²⁰ = +43 ± 2º (c=1 in AcOH) | [1] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2][3] |
Synonyms
For clarity and comprehensive literature searching, the following synonyms for this compound should be noted:
-
Boc-D-Cys(Bzl)-OH[1]
-
Boc-(S-2-amino-3-(S-benzylthio)propanoic acid)[1]
-
N-tert-Butyloxycarbonyl-S-benzyl-D-cysteine
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.[5] Below is a detailed methodology for the incorporation of this compound into a peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Protocol
1. Resin Preparation and Swelling:
-
Objective: To prepare the solid support for peptide synthesis.
-
Materials: Merrifield resin, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
-
Procedure:
2. First Amino Acid Coupling:
-
Objective: To attach the first C-terminal amino acid to the resin.
-
Procedure:
3. N-terminal Boc Protecting Group Removal:
-
Objective: To deprotect the N-terminus for the next coupling reaction.
-
Procedure:
-
The peptide-resin is stirred in 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[6]
-
The solution is drained, and a fresh solution of 50% TFA/DCM is added and stirred for an additional 20 minutes.[6]
-
The resin is washed with DCM and then with isopropanol (IPA) before neutralization.[6]
-
Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 3-5 minutes.[7]
-
Wash the resin with DCM and then with DMF to prepare for the next coupling step.[5]
-
4. Incorporation of this compound:
-
Objective: To couple this compound to the growing peptide chain.
-
Procedure:
5. Cleavage of the Peptide from the Resin:
-
Objective: To release the synthesized peptide from the solid support.
-
Procedure:
6. Peptide Purification and Analysis:
-
Objective: To purify the crude peptide and verify its identity.
-
Procedure:
Applications in Drug Development
This compound is a crucial reagent in the development of new therapeutics. Its applications include:
-
Peptide Synthesis: It serves as a protected building block for the synthesis of peptides with specific biological activities. The benzyl protection of the cysteine thiol prevents unwanted side reactions and allows for controlled disulfide bond formation.[1]
-
Development of Novel Therapeutics: This compound is used in the synthesis of novel molecules being investigated for various therapeutic areas, including cancer therapeutics where it can be part of compounds designed to inhibit cancer cell growth.[1] A derivative, N-Acetyl-S-benzyl-cysteine, is used in the preparation of potent HIV-1 protease inhibitors.[]
-
Bioconjugation: It is employed in bioconjugation processes to attach biomolecules to other molecules or surfaces, which is a key technique in developing targeted drug delivery systems.[1]
-
Synthesis of Intermediates: It was used in the solution-phase synthesis of a key pentapeptide intermediate of Atosiban, a drug used to halt premature labor.[9]
Visualizations
Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Logical Relationship in Peptide Synthesis Strategy
The diagram below outlines the logical relationship of the protecting groups in the Boc/Bzl strategy for peptide synthesis.
Caption: Protecting group strategy in Boc-based solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine | C15H21NO4S | CID 2724757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chirality of N-Boc-S-benzyl-D-cysteine
This compound is a protected form of the non-proteinogenic amino acid D-cysteine. Its specific stereochemistry, a cornerstone of its utility, makes it an invaluable building block in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] The presence of the tert-butoxycarbonyl (Boc) group on the amine and the benzyl (Bzl) group on the thiol prevents unwanted side reactions, allowing for its precise incorporation into complex molecules.[1] This guide provides a detailed examination of its chiral nature, synthesis, analytical characterization, and applications.
Core Concepts of Chirality and Stereochemistry
The defining characteristic of this compound is its chirality, which originates from the stereocenter at the alpha-carbon (Cα) of the parent D-cysteine molecule. In the Cahn-Ingold-Prelog (CIP) priority system, this configuration is designated as (R). The "D" nomenclature refers to its relationship to D-glyceraldehyde.
The chirality of this molecule is critical, as its enantiomer, N-Boc-S-benzyl-L-cysteine, possesses the opposite (S) configuration. In biological systems, where molecular recognition is highly specific, the use of the correct enantiomer is paramount for achieving the desired therapeutic effect and avoiding off-target interactions. D-amino acids are often incorporated into peptide-based drug candidates to enhance their stability and increase their resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.
The synthetic process for creating this compound is designed to preserve the integrity of this stereocenter, starting from D-cysteine to yield the final product with the retained D-configuration.
Physicochemical and Chiroptical Properties
The identity and purity of this compound are confirmed through various analytical techniques. Optical rotation is a key measure that directly probes the compound's chirality. The positive sign of the specific rotation for the D-enantiomer is a critical distinguishing feature from its L-enantiomer, which exhibits a negative rotation of a similar magnitude.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁NO₄S | [1][2] |
| Molecular Weight | 311.40 g/mol | [1][2][3] |
| CAS Number | 102830-49-9 | [1][2] |
| Melting Point | 81-87 °C | [1] |
| Purity (HPLC) | ≥98% to ≥99% | [1][2] |
| Specific Optical Rotation | [a]D²⁰ = +43 ± 2º (c=1 in Acetic Acid) | [1] |
| Appearance | White to off-white solid |
For comparison, the L-enantiomer, N-Boc-S-benzyl-L-cysteine (CAS 5068-28-0), exhibits a specific rotation of [a]20/D = -44.0 to -46.0° (c=1, AcOH).
Synthesis and Stereochemical Control
The synthesis of this compound involves a two-step protection strategy starting from D-cysteine. This workflow is designed to proceed without racemization, thus preserving the crucial D-stereochemistry.
References
Solubility of N-Boc-S-benzyl-D-cysteine in common solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-S-benzyl-D-cysteine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for researchers to determine precise solubility values in their solvents of interest.
Introduction
Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common solvents. However, qualitative information is available for the closely related L-enantiomer, N-Boc-S-benzyl-L-cysteine, which is expected to have very similar solubility properties.
Table 1: Qualitative Solubility of N-Boc-S-benzyl-cysteine Derivatives
| Compound | Solvent | Solubility Description |
| N-Boc-S-benzyl-L-cysteine | Methanol | Almost transparency |
| N-Boc-S-benzyl-L-cysteine | DMSO (Dimethyl sulfoxide) | Soluble |
| N-Boc-S-Trityl-L-cysteine | Chloroform | Soluble |
| N-Boc-S-Trityl-L-cysteine | Dichloromethane | Soluble |
| N-Boc-S-Trityl-L-cysteine | Ethyl Acetate | Soluble |
| N-Boc-S-Trityl-L-cysteine | Acetone | Soluble |
Note: The solubility of the D-enantiomer is expected to be identical to the L-enantiomer in achiral solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is a standard and reliable approach for obtaining accurate quantitative solubility data[3][4][5].
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic water bath or incubator
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes (calibrated)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally[6].
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial for accurate results[6].
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact weight of the dish with the solution.
-
Evaporate the solvent in a vacuum oven at a temperature below the decomposition point of the compound. A gentle stream of nitrogen can also be used to facilitate evaporation.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solute.
-
Repeat the drying and weighing process until a constant weight is achieved[3][5].
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)
-
Weight of solvent (g): (Weight of dish + solution) - (Weight of dish + dry solute)
-
Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100
-
Solubility (g/L): (Weight of solute / Volume of solution collected in L)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols for N-Boc-S-benzyl-D-cysteine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of N-Boc-S-benzyl-D-cysteine in Boc-chemistry solid-phase peptide synthesis (SPPS). This document outlines the core principles, detailed experimental protocols, potential challenges, and data presentation to facilitate the successful synthesis of peptides containing this specific amino acid derivative.
Introduction
This compound is a crucial building block for the synthesis of peptides containing a D-cysteine residue. The incorporation of D-amino acids can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation, thereby improving their in vivo half-life. The Boc/Bzl strategy is a well-established method for SPPS, particularly for complex or hydrophobic peptides.[1] In this strategy, the temporary Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid - TFA), while the more stable S-benzyl protecting group on the cysteine side chain is removed during the final cleavage from the resin using a strong acid like hydrofluoric acid (HF).[1][2] An alternative deprotection method for the S-benzyl group involves reduction with sodium in liquid ammonia.[3]
Data Presentation
The efficiency of incorporating this compound and the purity of the final peptide are influenced by various factors including the coupling reagent, reaction time, and deprotection method. While specific yields are sequence-dependent, the following tables provide representative data for the Boc-SPPS of cysteine-containing peptides to guide experimental design.
Table 1: Comparison of Common Coupling Reagents for Boc-Amino Acids
| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| DCC/HOBt | 2-4 hours | Cost-effective, low racemization with HOBt. | Formation of insoluble dicyclohexylurea (DCU) byproduct. |
| HBTU/DIEA | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids.[4] | Potential for guanidinylation of the N-terminus. |
| HATU/DIEA | 15-45 minutes | Very fast and highly efficient, even for difficult couplings.[4] | Higher cost compared to other reagents. |
| DIC/HOBt | 2-4 hours | Soluble urea byproduct, low racemization. | Slower than aminium/uronium salt-based reagents. |
Table 2: Deprotection Methods for S-benzyl-Cysteine and Expected Outcomes
| Deprotection Method | Reagents | Typical Conditions | Expected Purity of Crude Peptide | Key Considerations |
| High-HF Cleavage | Anhydrous HF, Scavengers (e.g., anisole, p-cresol) | 0 °C, 1-2 hours | >70% (sequence dependent) | Requires specialized, HF-resistant equipment. Very effective for removing most benzyl-based protecting groups.[5][6] |
| Sodium in Liquid Ammonia | Sodium, Liquid Ammonia | -78 °C to -33 °C, until blue color persists | Variable, can be high | Orthogonal to many acid-labile protecting groups. Can lead to side reactions if not carefully controlled.[3][7] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
General Boc-SPPS Cycle
This cycle is repeated for each amino acid in the peptide sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
Application Notes and Protocols for N-Boc-S-benzyl-D-cysteine in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-S-benzyl-D-cysteine is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The benzyl group provides robust protection for the sulfhydryl moiety of cysteine, preventing undesirable side reactions such as oxidation and disulfide bond formation during peptide chain elongation.[1][2][3] Its stability under the moderately acidic conditions used for the removal of the N-terminal Boc group makes it an effective, albeit not strictly orthogonal, protecting group.[4] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of this compound in the synthesis of complex peptides.
Core Applications
The use of this compound is integral to the synthesis of a variety of peptides where a stable cysteine protecting group is required. Key applications include:
-
Synthesis of Peptides with C-terminal Cysteine: The robust nature of the S-benzyl group minimizes side reactions like racemization and the formation of 3-(1-piperidinyl)alanine, which can be problematic with other protecting groups, especially at the C-terminus.[5]
-
Drug Discovery and Development: This protected amino acid is crucial in the synthesis of peptide-based therapeutics and their analogs. For instance, it has been utilized in the synthesis of key intermediates for drugs like Atosiban.[6]
-
Biophysical Studies: The incorporation of S-benzyl-D-cysteine can introduce unique structural features into peptides, aiding in the study of protein folding, structure-activity relationships, and peptide-protein interactions.
Data Presentation: Comparative Stability of Cysteine Protecting Groups
The selection of an appropriate S-protecting group is a critical decision in peptide synthesis. The following table provides a comparative summary of the stability and deprotection conditions for commonly used cysteine protecting groups in the context of Boc-SPPS.
| Protecting Group | Abbreviation | Stability to 50% TFA in DCM | Deprotection Conditions | Key Advantages & Disadvantages |
| Benzyl | Bzl | Stable | HF, TFMSA [4] | Advantages: High stability, cost-effective. Disadvantages: Requires harsh, hazardous deprotection conditions. |
| 4-Methoxybenzyl | Mob | Partially Labile | HF, TFMSA, AgOTf in TFA[2][7] | Advantages: More acid-labile than Bzl. Disadvantages: Partial lability can lead to premature deprotection. |
| Trityl | Trt | Labile | Mild acid (e.g., 1% TFA in DCM), TFA cocktails[5][8] | Advantages: Easily cleaved. Disadvantages: Prone to causing significant racemization. |
| Acetamidomethyl | Acm | Stable | Iodine, Hg(OAc)₂, AgOTf[8][9][10] | Advantages: Orthogonal to Boc/Bzl, useful for regioselective disulfide bond formation. Disadvantages: Requires specific, potentially toxic deprotection reagents. |
| tert-Butyl | tBu | Stable | PhS(O)Ph/CH₃SiCl₃ in TFA[9] | Advantages: Very stable, orthogonal. Disadvantages: Requires specific deprotection conditions. |
| tert-Butylthio | StBu | Stable | Reducing agents (e.g., thiols, phosphines)[9] | Advantages: Orthogonal, useful for on-resin cyclization. Disadvantages: Deprotection can sometimes be difficult. |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines the manual solid-phase peptide synthesis cycle using the Boc/Bzl strategy.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.[11]
- Wash the resin with DCM (3x) and then with N,N-Dimethylformamide (DMF) (3x).[11]
2. N-α-Boc Deprotection:
- Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[4]
- Wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).
3. Neutralization:
- Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.[12]
- Wash the resin with DCM (3x).
4. Amino Acid Coupling:
- Dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU/HOBt, 3 equivalents) in DMF.
- Add the solution to the resin.
- Add DIEA (6 equivalents) to the resin and agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.[11]
5. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
- Wash the resin with DMF (3x) and DCM (3x).
- Proceed to the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection of S-benzyl Group using Anhydrous Hydrogen Fluoride (HF)
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
1. Preparation:
- Dry the synthesized peptide-resin thoroughly under vacuum.
- Place the dried peptide-resin in a specialized HF cleavage apparatus.
- Add a scavenger, such as anisole or thioanisole (typically 10% v/v), to the reaction vessel to trap reactive carbocations generated during cleavage.[12]
2. HF Cleavage:
- Cool the reaction vessel to -5 to 0°C.
- Carefully condense anhydrous HF into the reaction vessel.
- Stir the mixture at 0°C for 1-2 hours.[12]
3. HF Evaporation:
- Evaporate the HF under a vacuum, ensuring it is trapped and neutralized appropriately.
4. Peptide Precipitation and Washing:
- Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[12]
- Filter the precipitated peptide.
5. Extraction and Lyophilization:
- Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
- Separate the peptide solution from the resin beads.
- Lyophilize the peptide solution to obtain the crude peptide powder.
6. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.[11]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc/Bzl Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is a classical and robust method for solid-phase peptide synthesis (SPPS).[1][2] Developed by R.B. Merrifield, this approach was foundational in establishing automated peptide synthesis.[3] It relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain and benzyl-based protecting groups for the semi-permanent protection of amino acid side chains.[4][5] The key principle of the Boc/Bzl strategy is graduated acid lability, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF), in the final step.[5][6][7]
While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl strategy remains highly relevant, particularly for the synthesis of long or complex peptides, hydrophobic sequences, and peptides containing base-sensitive moieties.[8][9][10]
Core Principles and Chemical Logic
The Boc/Bzl strategy is characterized by its reliance on acidic conditions for the removal of protecting groups. This non-orthogonal approach uses different strengths of acid to achieve selective deprotection.[5][6]
-
α-Amino Protection: The N-terminus of the amino acid is protected by the Boc group, which is readily cleaved by moderate acids like TFA in dichloromethane (DCM).[2][5]
-
Side-Chain Protection: Reactive amino acid side chains are protected by more acid-stable groups, typically benzyl derivatives. These require a much stronger acid, such as HF, for their removal.[5][11]
-
Solid Support: The C-terminal amino acid is typically anchored to a Merrifield or MBHA resin.[1][5] The linkage to these resins is also cleaved by strong acid in the final step.[5]
The cyclical process of Boc-SPPS involves the sequential deprotection of the Nα-Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[12]
Data Presentation: Comparative Performance Metrics
The efficiency of each step in the Boc/Bzl strategy is critical for the overall yield and purity of the final peptide. The following tables summarize quantitative data for key steps.
Table 1: Boc Deprotection Conditions and Efficiency
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[13] |
| 50% | 20-30 minutes | Room Temperature | Faster deprotection, widely used in standard protocols.[5][13] |
| 55% | 30 minutes | Room Temperature | Can yield higher purity peptides compared to 100% TFA in some cases.[13] |
| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid but may increase the risk of side reactions.[13] |
Table 2: Coupling Reagent Performance in Boc-SPPS
| Coupling Reagent | Typical Yield | Typical Reaction Time | Relative Cost | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slower, especially for sterically hindered couplings.[14] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt and a reliable choice for most coupling reactions.[14][15] |
| HATU | Excellent | 15 - 45 minutes | Higher | Highly efficient, recommended for difficult or sterically hindered couplings.[4][14] |
| PyBOP | 85-95% | 1 - 4 hours | Moderate | Rapid reactions with byproducts that are generally less hazardous.[4] |
Table 3: Common Side-Chain Protecting Groups in Boc/Bzl Strategy
| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |
| Arg | Tosyl | Tos | HF |
| Asp | Benzyl ester | Bzl | HF |
| Cys | 4-Methylbenzyl | Meb | HF |
| Glu | Benzyl ester | Bzl | HF |
| His | 2,4-Dinitrophenyl | Dnp | Thiophenol |
| Lys | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |
| Ser | Benzyl | Bzl | HF |
| Thr | Benzyl | Bzl | HF |
| Trp | Formyl | For | Piperidine |
| Tyr | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the Boc/Bzl SPPS.
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (General Cycle)
This protocol outlines a single cycle of amino acid addition.
1. Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add dichloromethane (DCM) (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[16]
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) and agitate for 5 minutes (pre-wash).[5]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).[12]
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3 x 10 mL/g).
4. Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[14]
-
Monitor the reaction completion using the Kaiser test.[17]
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Protocol 2: Final Cleavage with Anhydrous Hydrogen Fluoride (HF)
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF-resistant apparatus within a dedicated fume hood by trained personnel.[18][19]
1. Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin. A common mixture is 9:1 HF:anisole (v/v).[20]
2. HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[18]
-
Stir the mixture at 0 °C for 1 hour.[18]
3. Work-up:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.[18]
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic byproducts.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.
4. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
Difficulties can arise during Boc-SPPS. The following diagram outlines a troubleshooting workflow for common issues.
Common Side Reactions and Mitigation
-
Aspartimide Formation: This can occur in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser.[5] While less common than in Fmoc chemistry, it can still be a concern. Using the β-cyclohexyl ester of aspartic acid can significantly reduce this side reaction.[21]
-
Alkylation of Tryptophan and Methionine: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like tryptophan and methionine.[12] The addition of scavengers such as dithiothreitol (DTE) or triisopropylsilane (TIS) to the deprotection solution can prevent this.[12][13]
-
Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate, especially during coupling or prolonged exposure to acidic conditions. Minimizing reaction times can help mitigate this.
-
Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide. Using fresh, peroxide-free solvents and adding scavengers can reduce this risk.
Conclusion
The Boc/Bzl strategy is a powerful and reliable method for solid-phase peptide synthesis. A thorough understanding of its chemical principles, careful execution of the experimental protocols, and awareness of potential side reactions are crucial for the successful synthesis of high-quality peptides. While requiring specialized equipment for the final HF cleavage, its robustness, particularly for challenging sequences, ensures its continued importance in both academic research and industrial drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. csbiochina.com [csbiochina.com]
- 7. csbio.com [csbio.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of N-Boc-S-benzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful technique for enhancing their therapeutic properties, studying biological processes, and engineering novel functionalities. N-Boc-S-benzyl-D-cysteine is a valuable unnatural amino acid derivative used in peptide synthesis. The presence of the D-enantiomer can significantly increase the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic candidates. The S-benzyl protecting group on the cysteine thiol prevents unwanted side reactions during synthesis. This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
Core Applications
The incorporation of this compound is particularly relevant in the following areas:
-
Drug Development: Introducing D-amino acids can lead to peptides with enhanced stability against enzymatic degradation, improving their in vivo half-life and therapeutic efficacy. The S-benzyl group can be removed post-synthesis to allow for disulfide bond formation or site-specific conjugation.[1]
-
Peptide Synthesis: This derivative serves as a protected building block for the synthesis of complex peptides, including those with cyclic structures formed through disulfide bridges.[1]
-
Bioconjugation: The deprotected thiol group of the incorporated D-cysteine can be used as a handle for the site-specific attachment of various molecules, such as fluorophores, imaging agents, or cytotoxic drugs.
Data Presentation
The efficiency of incorporating any amino acid in SPPS can be influenced by several factors, including the sequence of the peptide, the resin used, and the coupling reagents. While specific quantitative data for this compound is not extensively published, the following table summarizes typical expected values for a standard Boc-SPPS cycle.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 1.0 mmol/g | The initial loading of the first amino acid onto the resin. |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test such as the Kaiser test. |
| Repetitive Cycle Yield | ~98-99% | The yield for each complete cycle of deprotection and coupling. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification via preparative HPLC is typically required. |
| Final Purified Peptide Yield | 10 - 30% | The yield after purification and lyophilization. |
Experimental Protocols
The following section details the protocol for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy.
Materials and Reagents
-
This compound
-
Other N-Boc protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps for elongating the peptide chain on the solid support.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DCM and allow the resin to swell for 20-30 minutes with gentle agitation.
- Drain the DCM and wash the resin three times with DCM.
2. Boc Deprotection:
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 2-3 minutes, then drain.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
- Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
3. Neutralization:
- Add a solution of 10% DIEA in DCM to the resin.
- Agitate for 5 minutes and drain. Repeat this step.
- Wash the resin thoroughly with DCM (5x).
4. Amino Acid Coupling (Incorporation of this compound):
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
- Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
5. Capping (Optional):
- To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
6. Repeat:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
- After the final coupling step and Boc deprotection, wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.
2. HF Cleavage:
- Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.
- Place the dried peptide-resin in the reaction vessel of the HF apparatus.
- Add scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive residues from side reactions.
- Cool the vessel to -5 to 0°C.
- Carefully condense anhydrous HF into the vessel.
- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
3. Peptide Precipitation and Washing:
- Transfer the resin and peptide mixture to a centrifuge tube.
- Wash the resin with cold diethyl ether to precipitate the crude peptide.
- Centrifuge and decant the ether. Repeat the washing step several times.
- Dry the crude peptide under vacuum.
4. Purification:
- Dissolve the crude peptide in an appropriate aqueous buffer.
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.
- Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Boc-SPPS Workflow
The following diagram illustrates the general workflow of a single cycle in Boc solid-phase peptide synthesis.
Caption: General workflow for one cycle of Boc-based solid-phase peptide synthesis.
Synthesis of an Atosiban Intermediate Fragment
The following diagram outlines the logical steps for the synthesis of a pentapeptide fragment of the drug Atosiban, which can be synthesized using N-Boc-S-benzyl-cysteine. This workflow adapts the known liquid-phase synthesis for a conceptual solid-phase approach.
References
Application Notes and Protocols: N-Boc-S-benzyl-D-cysteine in the Synthesis of Disulfide-Rich Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial for the structural integrity and biological activity of a wide range of peptides, including hormones, toxins, and therapeutics. The synthesis of peptides containing multiple cysteine residues requires a robust strategy to ensure the correct formation of these disulfide bridges. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS) is a well-established method for this purpose.[1] N-Boc-S-benzyl-D-cysteine is a key building block in this strategy, offering a stable protecting group for the cysteine thiol and the incorporation of a D-amino acid to enhance peptide stability.[2]
The S-benzyl (Bzl) group provides robust protection for the cysteine thiol during peptide chain elongation and is resistant to the moderately acidic conditions used for the removal of the N-terminal Boc group.[3] It requires strong acid, typically anhydrous hydrogen fluoride (HF), for its removal, which is performed concurrently with the cleavage of the peptide from the resin.[4] The incorporation of D-cysteine can significantly increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.[2][5]
This application note provides detailed protocols for the use of this compound in the synthesis of disulfide-rich peptides, covering the entire workflow from solid-phase synthesis to disulfide bond formation.
Data Presentation
Table 1: Key Protecting Groups in Boc/Bzl SPPS
| Amino Acid Residue | Protecting Group | Abbreviation | Cleavage Condition |
| D-Cysteine | Benzyl | Bzl | High HF |
| Aspartic Acid | Benzyl ester | OBzl | High HF |
| Glutamic Acid | Benzyl ester | OBzl | High HF |
| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | High HF |
| Arginine | Tosyl | Tos | High HF |
| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z | High HF |
| α-Amino group | tert-Butoxycarbonyl | Boc | 50% TFA in DCM |
Table 2: Comparison of Disulfide Bond Formation Methods
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Air Oxidation | Atmospheric O₂ | Peptide at 0.1-0.5 mg/mL in aqueous buffer (pH 7.5-8.5), stirred for 24-48 h.[6][7] | Mild conditions, simple procedure. | Slow reaction, potential for side reactions, may not be efficient for all peptides. |
| Glutathione Redox Buffer | Oxidized Glutathione (GSSG) | Peptide at 0.1-1 mg/mL in buffer with a GSSG/GSH ratio of 1:10 to 1:1, pH 7.5-8.5.[8] | Promotes correct folding by allowing disulfide shuffling. | Requires optimization of redox potential, can be slow. |
| DMSO Oxidation | Dimethyl sulfoxide (DMSO) | Peptide in aqueous buffer containing 10-20% DMSO, pH 7-8.[7] | Faster than air oxidation, relatively mild. | Can lead to oxidation of methionine residues. |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | Stoichiometric amount of oxidant added to peptide solution at pH 7-8. | Fast and efficient. | Can lead to over-oxidation, requires careful stoichiometric control. |
Experimental Protocols
Protocol 1: Boc-SPPS of a Disulfide-Rich Peptide
This protocol outlines the manual solid-phase synthesis of a hypothetical disulfide-rich peptide using this compound.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour.
-
Wash the resin with dimethylformamide (DMF, 3 x 15 mL).
2. Attachment of the First Amino Acid:
-
Dissolve Boc-Xaa-OH (4 mmol) and cesium bicarbonate (4 mmol) in a mixture of ethanol (10 mL) and water (4 mL).
-
Evaporate the solvent to dryness to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in DMF (10 mL) and add to the swollen resin.
-
Heat the mixture at 50°C for 24 hours with gentle agitation.
-
Wash the resin with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
3. Peptide Chain Elongation (per cycle):
- Boc Deprotection:
- Swell the peptide-resin in DCM (15 mL).
- Treat with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 2 minutes.
- Drain and treat with 50% TFA in DCM (15 mL) for 30 minutes.
- Wash with DCM (3 x 15 mL) and isopropanol (2 x 15 mL).
- Neutralization:
- Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL) for 2 x 2 minutes.
- Wash with DCM (3 x 15 mL).
- Amino Acid Coupling (including Boc-D-Cys(Bzl)-OH):
- Dissolve Boc-amino acid (3 mmol) and HBTU (2.9 mmol) in DMF (10 mL).
- Add DIEA (6 mmol) and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Monitor coupling completion with a Kaiser test.[9]
- Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
4. Repeat step 3 for each amino acid in the sequence.
Protocol 2: HF Cleavage and Deprotection
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
1. Preparation:
-
Dry the peptide-resin (1 g) under high vacuum for at least 4 hours.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture (e.g., 1.0 mL p-cresol and 0.5 mL p-thiocresol per gram of resin).[4]
2. HF Cleavage:
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Distill anhydrous HF (10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.[4]
3. Work-up:
-
Evaporate the HF under a stream of nitrogen gas.
-
Wash the resin-peptide mixture with cold diethyl ether (3 x 20 mL) to precipitate the crude peptide and remove scavengers.
-
Dissolve the crude peptide in 10% aqueous acetic acid.
-
Lyophilize to obtain the crude, linear peptide with free thiol groups.
Protocol 3: Global Air Oxidation for Disulfide Bond Formation
This protocol is suitable for peptides that can spontaneously fold into their native conformation.[6][7]
1. Oxidation:
-
Dissolve the lyophilized crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-0.5 mg/mL.
-
Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours.
-
Monitor the reaction by RP-HPLC and mass spectrometry to observe the disappearance of the reduced peptide and the formation of the oxidized product.
2. Purification:
-
Acidify the solution with acetic acid.
-
Lyophilize the crude oxidized peptide.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Characterize the final product by analytical HPLC and mass spectrometry.
Mandatory Visualization
Caption: Workflow for the synthesis of disulfide-rich peptides using Boc-SPPS.
Caption: Logic diagram for global disulfide bond formation strategies.
Conclusion
The use of this compound in a Boc/Bzl SPPS strategy is a robust method for synthesizing disulfide-rich peptides with enhanced stability. The S-benzyl protecting group provides the necessary stability during synthesis, while its removal with strong acid allows for the subsequent formation of disulfide bonds. The incorporation of D-cysteine residues is a key strategy for increasing the proteolytic resistance of therapeutic peptides. Careful selection of the disulfide bond formation method is crucial for maximizing the yield of the correctly folded, biologically active peptide. The protocols and data presented in this application note provide a comprehensive guide for researchers in this field.
References
- 1. Cyclic Peptides 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. researchgate.net [researchgate.net]
Deprotection of N-Boc-S-benzyl-D-cysteine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-S-benzyl-D-cysteine, a critical step in peptide synthesis and the development of cysteine-containing therapeutics.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality of amino acids due to its stability under various conditions and its facile removal under acidic conditions.[1][2] this compound is a common building block in solid-phase and solution-phase peptide synthesis. The S-benzyl group provides robust protection for the cysteine thiol, preventing unwanted side reactions. The selective removal of the N-terminal Boc group is a crucial step to allow for peptide chain elongation. This document outlines the most common and effective methods for this deprotection, focusing on acidic cleavage using trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.
Chemical Reaction
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate bond, releasing the free amine as a salt, along with isobutylene and carbon dioxide as byproducts. The S-benzyl protecting group is stable under these acidic conditions.
Deprotection Methods and Quantitative Data
The two primary methods for Boc deprotection of this compound are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane. Both methods are highly efficient, but conditions can be optimized to suit substrate sensitivity and desired salt form of the product.
| Method | Reagents | Typical Reaction Time | Typical Yield | Purity | Notes |
| Method 1: TFA/DCM | 20-50% TFA in DCM | 1 - 2 hours | 85-95% | High | Product is the TFA salt. Residual TFA can be challenging to remove.[3] |
| Method 2: HCl/Dioxane | 4M HCl in Dioxane | 30 minutes | >95% | High | Product is the hydrochloride salt, which often precipitates and is easily isolated.[4][5][6][7] |
Potential Side Reactions and Mitigation
The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction. For S-benzyl cysteine, the thioether is a potential target for alkylation. However, the S-benzyl group is generally stable to the acidic conditions used for Boc removal. The use of scavengers is highly recommended, especially in peptide synthesis where other sensitive residues like tryptophan or methionine may be present.
Common Scavengers:
-
Anisole or Thioanisole: To trap tert-butyl cations.
-
Water: Can also act as a scavenger.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for removal of residual TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v). For example, for a 25% TFA/DCM solution, add the appropriate volume of TFA to the DCM solution of the starting material.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. b. To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times. c. The resulting product is the TFA salt of S-benzyl-D-cysteine.
-
Isolation: a. Triturate the residue with cold diethyl ether to precipitate the product. b. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is often considered milder and can be advantageous as the hydrochloride salt of the product frequently precipitates from the reaction mixture, simplifying isolation.[4][5][6][7]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol or Dioxane (optional, as co-solvent)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend or dissolve this compound in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask (if necessary for solubility).
-
Addition of HCl/Dioxane: Add 4M HCl in dioxane (typically 5-10 equivalents) to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for approximately 30 minutes. A precipitate of the hydrochloride salt may form during this time. Monitor the reaction by TLC or LC-MS.[4][5][6][7]
-
Work-up: a. Upon completion, remove the solvent under reduced pressure.
-
Isolation: a. Triturate the residue with cold diethyl ether to ensure complete precipitation of the hydrochloride salt. b. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield S-benzyl-D-cysteine hydrochloride.
Experimental Workflow
Conclusion
The deprotection of this compound can be reliably achieved with high yields using either TFA in DCM or HCl in dioxane. The choice of method may depend on the desired salt form of the product and the presence of other acid-sensitive functional groups in the molecule. For most applications, the HCl in dioxane method offers a faster reaction time and simpler isolation of the hydrochloride salt. Proper work-up procedures are essential to remove residual acid, particularly when using TFA.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. scispace.com [scispace.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-S-benzyl-D-cysteine for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for functional studies. Cysteine, with its unique nucleophilic thiol side chain and low natural abundance, is an ideal target for achieving such modifications with high selectivity.[1][2]
This document provides detailed application notes and protocols for the use of N-Boc-S-benzyl-D-cysteine as a strategic tool for introducing a reactive cysteine residue at a specific position within a peptide or protein. The N-Boc and S-benzyl groups provide orthogonal protection of the amine and thiol functionalities, respectively, allowing for its incorporation during solid-phase peptide synthesis (SPPS).[3][4] Subsequent deprotection of the thiol group unveils a unique chemical handle for site-specific conjugation.
Core Applications
-
Drug Discovery and Development: Engineering novel peptides and proteins with enhanced therapeutic properties, such as improved stability, targeted delivery, and controlled release of cytotoxic payloads in ADCs.[3][5]
-
Protein Engineering: Creating proteins with novel functionalities, including altered enzymatic activity or specific binding affinities, through the introduction of non-natural moieties.
-
Biophysical Studies: Introducing spectroscopic probes (e.g., fluorophores) at defined locations to study protein structure, dynamics, and interactions.
Workflow Overview
The overall strategy for utilizing this compound for site-specific protein modification involves a multi-step process. This workflow begins with the synthesis of a peptide or protein containing the protected cysteine analogue, followed by the removal of the protecting groups and subsequent conjugation to a molecule of interest.
Quantitative Data on Cysteine Modification Reagents
The choice of reagent for modifying the deprotected cysteine residue is critical and depends on the desired stability of the conjugate and the reaction conditions. The following tables summarize key quantitative parameters for common thiol-reactive reagents.
Table 1: Reaction Kinetics of Common Cysteine Modification Reagents
| Reagent Class | Example Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Maleimides | N-ethylmaleimide (NEM) | ~10² | Fast kinetics at physiological pH, but the resulting thioether bond can undergo retro-Michael addition.[6][7] |
| Haloacetamides | Iodoacetamide (IAA) | ~0.6 | Slower kinetics compared to maleimides, but forms a very stable thioether bond.[6][8] |
| Carbonylacrylates | Carbonylacrylic Reagent | 40.2 | Comparable reactivity to maleimides.[6] |
| Chlorooximes | (Z)-N-hydroxybenzimidoyl chloride | 306 ± 4 | Features fast reaction kinetics and exquisite selectivity for cysteine residues.[9] |
| para-Quinone Methides | p-QM-NO₂ | 1.67 x 10⁴ | Exhibits remarkably fast kinetics.[10] |
| Heteroaromatic Sulfones | 1651 | Represents one of the fastest conjugation reactions for cysteine thiols.[6] |
Table 2: Selectivity and Stability of Cysteine Conjugates
| Reagent Class | Selectivity for Cysteine | Potential Off-Target Reactions | Stability of Conjugate |
| Maleimides | High at pH 6.5-7.5 | Can react with amines (e.g., lysine, histidine) at higher pH.[7][11] | The thioether bond is susceptible to hydrolysis and retro-Michael reaction (thiol exchange), which can be mitigated by hydrolysis of the succinimide ring.[12][13][14] |
| Haloacetamides | Good | Can react with histidine, methionine, and lysine at higher pH.[5][15] | Forms a highly stable thioether bond.[6] |
| 4-Vinylpyridine | High | Minimal off-target reactions reported.[15] | Forms a stable S-pyridylethyl-cysteine adduct.[15] |
| Chlorooximes | High | No detectable conjugation with other amino acids observed under tested conditions.[9] | The resulting thiohydroximate conjugate is stable.[9] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide chain using Boc/Bzl protection strategy on a Merrifield resin.
Materials:
-
Merrifield resin
-
This compound
-
Other N-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents (e.g., HBTU/HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first N-Boc protected amino acid to the resin.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[16]
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DCM.
-
Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., DIC) in DMF.
-
Add the solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. Repeat the coupling if necessary.
-
-
Peptide Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Boc Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 3.
Protocol 2: Cleavage and S-benzyl Deprotection
A. Cleavage from Resin and N-Boc Deprotection:
This step is typically performed concurrently with the final Boc deprotection if a TFA-labile resin is used. For Merrifield resin, a strong acid is required.
Materials:
-
Peptide-resin
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
Procedure (using HF):
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.
-
Place the dried peptide-resin in the HF reaction vessel with appropriate scavengers.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
B. S-benzyl Deprotection (Alternative Method: Sodium in Liquid Ammonia):
This method is an alternative to strong acid cleavage for removing the S-benzyl group.
Materials:
-
S-benzyl protected peptide
-
Liquid ammonia
-
Sodium metal
Procedure:
-
Dissolve the protected peptide in liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Quench the reaction by adding ammonium chloride.
-
Evaporate the ammonia.
-
The resulting deprotected peptide should be purified, for example, by HPLC.
Protocol 3: Site-Specific Labeling with a Maleimide Reagent
This protocol describes a general procedure for labeling the deprotected cysteine residue with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Purified peptide/protein with a free cysteine residue
-
Maleimide-functionalized label (e.g., Fluorescein-5-maleimide)
-
Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, DTT)
-
DMSO or DMF (for dissolving the label)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the purified peptide/protein in the degassed reaction buffer. If any disulfide bonds may have formed, treat the protein with a reducing agent like TCEP to ensure the cysteine thiol is free.
-
Label Preparation: Prepare a stock solution of the maleimide label in DMSO or DMF.
-
Conjugation Reaction:
-
Add the maleimide label solution to the protein solution. A molar excess of the label (e.g., 10-20 fold) is typically used.[17][18]
-
The final concentration of the organic solvent (DMSO/DMF) should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[3]
-
-
Purification: Remove the unreacted label and byproducts by size-exclusion chromatography.
-
Characterization: Characterize the labeled protein using techniques such as mass spectrometry to confirm successful conjugation and determine the degree of labeling.
Troubleshooting and Considerations
-
Incomplete Coupling in SPPS: If the Kaiser test is positive after a coupling step, repeat the coupling reaction before proceeding to the next deprotection step.
-
Low Yield after Cleavage: Ensure complete removal of HF and use appropriate scavengers to prevent side reactions with sensitive amino acids.
-
Disulfide Bond Formation: During handling and storage of the deprotected peptide, the free thiol can oxidize to form disulfide bonds. It is crucial to work with degassed buffers and to add a reducing agent prior to the conjugation step.
-
Maleimide Hydrolysis: Maleimides can hydrolyze at pH values above 7.5. Prepare maleimide solutions fresh and maintain the reaction pH between 6.5 and 7.5.[11]
-
Off-Target Labeling: To minimize off-target reactions, especially with maleimides, maintain the pH in the optimal range of 6.5-7.5. At higher pH, reactivity with amines increases.[11]
By following these detailed protocols and considering the factors influencing each step, researchers can successfully employ this compound for the precise, site-specific modification of peptides and proteins, enabling a wide range of applications in research and therapeutic development.
References
- 1. d-nb.info [d-nb.info]
- 2. vectorlabs.com [vectorlabs.com]
- 3. biotium.com [biotium.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Coupling N-Boc-S-benzyl-D-cysteine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective coupling of N-Boc-S-benzyl-D-cysteine in peptide synthesis. This document outlines the challenges associated with this protected amino acid, compares common coupling reagents, and offers detailed experimental protocols to optimize synthesis outcomes.
Introduction
This compound is a critical building block in the synthesis of peptides containing a D-cysteine residue. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus and the benzyl (Bzl) group on the sulfur side-chain are widely used in Boc-based solid-phase peptide synthesis (SPPS).[1][2] The benzyl group provides stable protection for the thiol functionality under the acidic conditions used for Boc deprotection, yet it can be readily removed during the final cleavage from the resin.[3] However, the unique structure of cysteine presents challenges during peptide bond formation, most notably a high propensity for racemization.[4]
Challenges in Coupling this compound
The primary challenge in the incorporation of this compound into a peptide sequence is the risk of racemization at the α-carbon.[4] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, impacting the final product's purity, biological activity, and structural integrity.
The mechanism of racemization for cysteine is primarily attributed to the acidity of the α-proton, which is enhanced by the electron-withdrawing nature of the adjacent sulfur atom.[5] During the activation of the carboxylic acid for coupling, the α-proton can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.[4][5]
Several factors can influence the extent of racemization during the coupling of cysteine derivatives:
-
Coupling Reagent: Highly activating coupling reagents can increase the rate of racemization.
-
Base: The presence and strength of the base used for neutralization and catalysis play a crucial role.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates involved in racemization.
-
S-Protecting Group: While the benzyl group is widely used, the nature of the thiol protecting group can influence the susceptibility to racemization.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for minimizing racemization and achieving high coupling efficiency. Below is a summary of common coupling reagents and their general performance characteristics for the coupling of sterically hindered or racemization-prone amino acids like this compound.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[1] |
| HBTU/DIPEA | 90 - 98 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[1] |
| DIC/HOBt | 92 - 97 | Very Low | A cost-effective method where HOBt acts as a racemization suppressant.[1] |
| PyBOP/DIPEA | > 90 | Moderate | Effective, but can lead to higher levels of racemization compared to other uronium/phosphonium reagents. |
Note: The quantitative data presented is extrapolated from studies on other sterically hindered and racemization-prone Boc-protected amino acids and should be considered representative.
Experimental Protocols
The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.
Protocol 1: DIC/HOBt Mediated Coupling
This protocol is recommended for minimizing racemization.
1. Resin Preparation and Deprotection:
- Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
- Deprotect the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
2. Neutralization:
- Neutralize the resin-bound amine salt by treating it with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.
- Wash the resin with DMF (3x).
3. Coupling:
- In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.
- Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture at room temperature for 2-4 hours.
4. Monitoring and Washing:
- Monitor the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
- If the coupling is incomplete, a second coupling may be necessary.
- Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: HBTU/DIPEA Mediated Coupling
This protocol is suitable for routine couplings where high efficiency is desired.
1. Resin Preparation and Deprotection:
- Follow the same procedure as in Protocol 1.
2. In situ Neutralization and Coupling:
- In a separate vessel, dissolve this compound (2-4 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2-4 equivalents) in DMF.
- Add the amino acid/HBTU solution to the TFA salt of the peptide-resin.
- Add DIPEA (4-8 equivalents) to the reaction mixture.
- Agitate the reaction at room temperature for 1-2 hours.
3. Monitoring and Washing:
- Follow the same procedure as in Protocol 1.
Mandatory Visualizations
References
Application Notes and Protocols: N-Boc-S-benzyl-D-cysteine in Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. N-Boc-S-benzyl-D-cysteine is a critical building block in this endeavor, offering a dual advantage: the D-configuration of the alpha-carbon confers resistance to enzymatic degradation, while the Boc and benzyl protecting groups are essential for controlled, stepwise solid-phase peptide synthesis (SPPS). These application notes provide a comprehensive overview of the utility of this compound in developing more stable and potent therapeutic peptides, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.
Advantages of Incorporating this compound
The use of D-cysteine, protected as this compound, in peptide therapeutics offers several key advantages:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a significantly longer in vivo half-life and prolonged therapeutic effect.[1][2]
-
Improved Pharmacokinetic Profile: The increased stability of D-peptides often translates to more favorable pharmacokinetic parameters, including reduced clearance and higher bioavailability.[3]
-
Structural Versatility: The cysteine side chain, once deprotected, allows for the formation of disulfide bridges, which are crucial for creating cyclic peptides. Cyclization can improve receptor binding affinity and further enhance stability.
-
Potential for Novel Bioactivity: In some cases, the incorporation of a D-amino acid can alter the peptide's conformation in a way that leads to unique or enhanced interactions with its biological target.
Data Presentation: Comparative Analysis of L- vs. D-Amino Acid Containing Peptides
The following tables summarize quantitative data highlighting the benefits of incorporating D-amino acids into therapeutic peptides.
Table 1: In Vitro Serum Stability of L- vs. D-Enantiomer Peptides
| Peptide | Enantiomer | % Remaining after 24h in 25% Human Serum | Half-life (t½) | Reference |
| Kn2-7 | L-amino acid | 1.0% | Not reported | [4] |
| dKn2-7 | D-amino acid | 78.5% | Significantly longer than L-enantiomer | [4] |
Table 2: Receptor Binding Affinity of Oxytocin Analogs with D-Amino Acid Substitutions
| Peptide Analog | Sequence Modification | Receptor Binding Affinity (IC50, nM) | Reference |
| [L-Tic⁷]OT | L-amino acid substitution at position 7 | 130 | [5] |
| [D-Tic⁷]OT | D-amino acid substitution at position 7 | 730 | [5] |
| [Mpa¹,L-Tic⁷]OT | L-amino acid substitution at position 7 | 103 | [5] |
| [Mpa¹,D-Tic⁷]OT | D-amino acid substitution at position 7 | 380 | [5] |
Note: In this specific example, the D-amino acid substitution resulted in a lower binding affinity. This highlights that the effects of D-amino acid incorporation on bioactivity must be empirically determined for each position and peptide sequence. However, the trade-off for potentially lower affinity can be significantly improved stability.
Signaling Pathways
The therapeutic utility of peptides derived from this compound can be understood through their interaction with specific signaling pathways.
Oxytocin Receptor Signaling
Peptide analogs of oxytocin, which can be synthesized using this compound to enhance stability, exert their effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: Oxytocin receptor signaling pathway.
Hydrogen Sulfide (H₂S) Biosynthesis from D-Cysteine
D-cysteine can also serve as a substrate for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with cytoprotective effects. This pathway is particularly active in the cerebellum and kidneys.
Caption: H₂S production from D-cysteine.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the general cycle for SPPS incorporating this compound using a Boc/Bzl protection strategy.
Caption: Boc-SPPS workflow.
Materials:
-
Merrifield or PAM resin
-
This compound and other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Isopropyl alcohol (IPA)
-
Cleavage cocktail: Anhydrous hydrogen fluoride (HF) and anisole (scavenger)
Procedure:
-
Resin Preparation: Swell the resin in DCM in the reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for approximately 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and IPA to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM.
-
Washing: Wash the resin again with DCM to remove excess DIEA.
-
Coupling: Dissolve this compound (or another Boc-amino acid) and coupling reagents (e.g., HBTU/HOBt) in a suitable solvent (e.g., DMF/DCM) and add to the reaction vessel. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DCM to remove unreacted amino acid and coupling reagents.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group is removed, treat the peptide-resin with a cleavage cocktail such as HF/anisole (9:1 v/v) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the S-benzyl and other side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol is used to determine the half-life of a peptide in the presence of serum proteases.
Materials:
-
Synthesized peptide (L- and D-cysteine containing variants)
-
Human serum
-
Quenching solution (e.g., 1% formic acid in ethanol or acetonitrile)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., PBS).
-
Incubation: Dilute the peptide stock solution in human serum (e.g., to a final concentration of 10 µM in 25% serum) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.[4]
-
Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution (e.g., 1% formic acid in ethanol) and vortex.[4]
-
Protein Precipitation: Centrifuge the quenched samples to precipitate serum proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.
Protocol 3: Oxytocin Receptor Binding Assay
This protocol is a competitive binding assay to determine the affinity (IC₅₀) of a peptide analog for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor
-
Radiolabeled ligand (e.g., [³H]-Oxytocin)
-
Synthesized peptide analog (competitor)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and cell membranes to each well.
-
Competitor Addition: Add varying concentrations of the unlabeled peptide analog to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled oxytocin (non-specific binding).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by vacuum filtration through the filter plate.
-
Washing: Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the peptide analog that inhibits 50% of the specific binding of the radioligand.
Conclusion
This compound is an indispensable tool in the synthesis of advanced therapeutic peptides. Its use facilitates the creation of peptides with enhanced stability and prolonged in vivo action. The protocols and data presented herein provide a framework for researchers to effectively utilize this key building block in the development of next-generation peptide drugs. Careful consideration of the trade-offs between stability and binding affinity is crucial for successful peptide design and optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In position 7 L- and D-Tic-substituted oxytocin and deamino oxytocin: NMR study and conformational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions involving N-Boc-S-benzyl-D-cysteine during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using N-Boc-S-benzyl-D-cysteine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during peptide synthesis?
A1: The primary side reactions involving this compound include racemization of the chiral center, β-elimination of the S-benzyl group, and potential S-alkylation during final cleavage. The reactivity of the cysteine thiol group, even when protected, makes it susceptible to various undesired chemical transformations.[1][2]
Q2: Why is racemization a significant issue with cysteine residues?
A2: Cysteine is particularly prone to racemization, especially during the activation step of coupling reactions.[3][4][5] The α-proton of the amino acid is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of D- and L-enantiomers. This is a significant concern when using base-mediated activation methods.[4][6]
Q3: What is β-elimination and when does it typically occur?
A3: β-elimination is a base-catalyzed side reaction where the protected sulfhydryl group is eliminated, leading to the formation of a dehydroalanine residue.[3] This is particularly problematic when cysteine is the C-terminal residue. The resulting dehydroalanine is reactive and can undergo further reactions, such as the addition of piperidine (if used for Fmoc deprotection), to form 3-(1-piperidinyl)alanine.[3][7]
Q4: Can the S-benzyl protecting group cause any specific side reactions?
A4: While the S-benzyl group is generally stable, it can be susceptible to cleavage under strongly acidic conditions used for final deprotection and cleavage from the resin, such as with hydrogen fluoride (HF). The resulting benzyl cation is a reactive electrophile that can lead to alkylation of sensitive residues like tryptophan and methionine.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your peptide synthesis experiments involving this compound.
Issue 1: Racemization of the D-cysteine residue is detected in the final peptide.
-
Symptom: HPLC or mass spectrometry analysis of the purified peptide shows a diastereomeric impurity, indicating the presence of the L-cysteine epimer.
-
Cause: The activation of the carboxylic acid of this compound in the presence of a base can lead to the abstraction of the α-proton and subsequent racemization. This is more prevalent with certain coupling reagents and basic conditions.[4][6]
-
Solution:
-
Choice of Coupling Reagent: Utilize carbodiimide-based coupling reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), which are known to suppress racemization.[3][4] Avoid prolonged pre-activation times.
-
Base Selection: If a base is required, consider using a sterically hindered, non-nucleophilic base such as 2,4,6-collidine instead of more common bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), as this has been shown to suppress racemization.[6]
-
In Situ Neutralization: In Boc-based solid-phase peptide synthesis (SPPS), employ in situ neutralization protocols where the protonated N-terminus of the peptide-resin is neutralized at the same time as the coupling reaction. This can minimize the exposure of the activated amino acid to free base.[3]
-
Issue 2: A significant amount of a byproduct with a mass corresponding to the peptide minus the S-benzyl group is observed.
-
Symptom: Mass spectrometry analysis reveals a major peak corresponding to the desired peptide that has lost the mass of the benzyl group from the cysteine side chain, and potentially shows additions of other small molecules.
-
Cause: This is likely due to β-elimination of the S-benzyl group, forming a dehydroalanine intermediate. This is particularly common when the cysteine residue is at the C-terminus and is exposed to basic conditions.[3][7]
-
Solution:
-
Protecting Group Strategy: While the S-benzyl group is used in this context, for future syntheses where β-elimination is a major concern with C-terminal cysteines, consider using a more sterically bulky protecting group like trityl (Trt), which can help minimize this side reaction.[3]
-
Resin Choice: For C-terminal cysteines in Fmoc/tBu strategies, using a 2-chlorotrityl chloride resin can be beneficial as the steric bulk of the linker can inhibit side reactions at the C-terminus.[3]
-
Careful Base Handling: Minimize the exposure of the C-terminal cysteine to strong bases. If applicable to your overall strategy, use milder bases for any necessary steps.
-
Issue 3: S-alkylation of other residues is observed after final cleavage.
-
Symptom: The final peptide product contains modifications on sensitive amino acid residues such as tryptophan or methionine, with an added mass corresponding to a benzyl group.
-
Cause: During the final cleavage step with strong acids like HF, the S-benzyl protecting group is removed, generating a reactive benzyl cation. This cation can then alkylate nucleophilic side chains of other amino acids present in the peptide sequence.[8]
-
Solution:
-
Use of Scavengers: It is crucial to use a "scavenger" cocktail during the final cleavage and deprotection step. Scavengers are nucleophilic species that trap the reactive cations generated from the protecting groups. A common scavenger for benzyl cations is anisole.[9] A typical cleavage cocktail for Boc-SPPS is HF:anisole (9:1).
-
Protecting Group on Sensitive Residues: For tryptophan, using a Boc protecting group on the indole nitrogen (Boc-Trp(Boc)-OH) can help prevent alkylation during cleavage.[3]
-
Quantitative Data Summary
The extent of side reactions can be influenced by the choice of protecting groups and reaction conditions. Below is a summary of data from a study investigating the influence of S-protecting groups on the epimerization of C-terminal cysteine.
| S-Protecting Group | Base Treatment Conditions | % D-Cys Epimer Formed | Reference |
| Trityl (Trt) | 20% piperidine, 6 hours | 23% | [4] |
| Methoxybenzyl (MBom) | 20% piperidine, 6 hours | 6% | [4] |
This table illustrates the significant impact of the side-chain protecting group on the stability of the C-terminal cysteine to base-induced epimerization.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound using DIC/HOBt to Minimize Racemization
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (2x), followed by washing with DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
Protocol 2: Final Cleavage and Deprotection using HF with Scavengers
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Apparatus Setup: Place the dried resin in the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the scavenger, anisole (typically 1.0 mL per gram of resin), to the reaction vessel.
-
HF Condensation: Cool the reaction vessel to -10°C to 0°C using an acetone/dry ice bath. Condense anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing: Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid). Lyophilize the aqueous solution to obtain the crude peptide.
Visualizations
Caption: Key side reaction pathways for S-benzyl-cysteine.
Caption: Troubleshooting workflow for cysteine side reactions.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
N-Boc-S-benzyl-D-cysteine solubility issues in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Boc-S-benzyl-D-cysteine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a protected amino acid derivative. Due to the hydrophobic nature of the tert-Butyloxycarbonyl (Boc) and S-benzyl protecting groups, it generally exhibits better solubility in organic solvents compared to its unprotected counterpart. It is often used in peptide synthesis and medicinal chemistry where organic solvent systems are common.[1]
Q2: In which organic solvents is this compound typically soluble?
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound, including:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents are generally effective.
-
Temperature: Increasing the temperature can enhance solubility, but caution must be exercised to avoid potential degradation of the compound.
-
Purity of the Compound: Impurities can sometimes affect solubility.
-
Presence of Water: Traces of water in organic solvents can influence the solubility of protected amino acids.
-
Solid-State Properties: The crystalline form of the compound can impact its dissolution rate and solubility.
Q4: Can I use a solvent mixture to dissolve this compound?
A4: Yes, using a solvent mixture can be an effective strategy. For instance, if the compound has limited solubility in a primary solvent like DCM, adding a small amount of a stronger solvent like DMF can significantly improve solubility.[2][3]
Troubleshooting Guide for Solubility Issues
Problem: this compound is not dissolving in the chosen organic solvent.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Type | Solubility | Notes |
| Dimethylformamide | DMF | Polar Aprotic | Soluble | Commonly used for peptide coupling reactions.[4] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | Good solvent for many protected amino acids. |
| Methanol | MeOH | Polar Protic | Soluble | Can be used, but may not be suitable for all reaction types.[5] |
| Dichloromethane | DCM | Nonpolar | Sparingly Soluble | Often used in Boc-based peptide synthesis; solubility can be limited.[2] |
| Acetonitrile | ACN | Polar Aprotic | Sparingly Soluble | May require co-solvents for complete dissolution. |
| Tetrahydrofuran | THF | Polar Aprotic | Sparingly Soluble | Less commonly used for this specific compound. |
Note: "Soluble" indicates that the compound is generally reported to dissolve in this solvent. "Sparingly Soluble" suggests that complete dissolution may be difficult or require specific conditions. Quantitative solubility data is not consistently available in the literature.
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol provides a general method for determining the approximate solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMF, DMSO, DCM)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Micro-pipettes
-
Filtration device (e.g., syringe filter, 0.45 µm)
Procedure:
-
Preparation of a Saturated Solution: a. Add a pre-weighed excess amount of this compound to a known volume of the chosen solvent in a vial at a constant temperature (e.g., 25 °C). b. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. c. After stirring, allow the solution to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Sample Collection and Analysis: a. Carefully withdraw a known volume of the clear supernatant using a micro-pipette. b. Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles. c. Weigh the collected clear filtrate. d. Evaporate the solvent from the filtrate under reduced pressure or a stream of inert gas. e. Weigh the remaining solid residue (the dissolved this compound).
-
Calculation of Solubility: a. Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate (mL))
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experiment.
Factors Affecting Solubility
The solubility of a protected amino acid like this compound is a complex interplay of various factors. The following diagram illustrates the key relationships.
Caption: Factors influencing the solubility of this compound.
References
Incomplete deprotection of the Boc group in N-Boc-S-benzyl-D-cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the Boc group from N-Boc-S-benzyl-D-cysteine.
Troubleshooting Incomplete Deprotection
Issue: Incomplete removal of the Boc protecting group from this compound, as observed by TLC, LC-MS, or NMR analysis of the crude product.
Below is a step-by-step guide to troubleshoot and resolve this common issue.
Step 1: Verify Deprotection Reagent and Conditions
The most common method for Boc deprotection is acidic treatment, typically with trifluoroacetic acid (TFA). Ensure the following parameters are optimal.
-
Acid Concentration: Insufficient acid strength is a primary cause of incomplete deprotection. For standard procedures, a solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM) is recommended.[1] In some cases, neat TFA may be used, but this can lead to increased side reactions.[1]
-
Reaction Time: The reaction time is critical and should be monitored. While many deprotections are complete within 1-2 hours at room temperature, sluggish reactions may require longer times.[2] It is advisable to monitor the reaction's progress every 30-60 minutes.[2]
-
Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle warming to around 40°C can be considered, but be aware that higher temperatures can promote side reactions.
Step 2: Assess the Role of Scavengers
The deprotection of Boc groups from sulfur-containing amino acids like cysteine is susceptible to side reactions, primarily tert-butylation of the nucleophilic sulfur atom by the liberated tert-butyl cation. Scavengers are crucial to trap these reactive cations.
-
Common Scavengers: A standard scavenger cocktail for cysteine-containing peptides includes triisopropylsilane (TIS) and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.[2] Thioanisole can also be an effective scavenger in these reactions.
-
Consequences of Inadequate Scavenging: The absence or insufficient concentration of scavengers can lead to the formation of S-tert-butylated byproducts, which can complicate purification and reduce the yield of the desired product.
Step 3: Monitor the Reaction Progress
Reliable monitoring is essential to determine the endpoint of the deprotection reaction accurately.
-
Thin-Layer Chromatography (TLC): A straightforward method to visualize the disappearance of the starting material (this compound) and the appearance of the product (S-benzyl-D-cysteine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed analysis, allowing for the identification of the starting material, product, and any side products based on their mass-to-charge ratio. This is particularly useful for quantifying the extent of the reaction and identifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of this compound?
A1: The most common reasons include:
-
Insufficient Acid Strength: The concentration of the acid (e.g., TFA) is too low to drive the reaction to completion.
-
Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration.
-
Low Temperature: The reaction is being run at a temperature that is too low for the reaction to go to completion in a reasonable timeframe.
-
Poor Solubility: The substrate is not fully dissolved in the reaction solvent, limiting its exposure to the deprotection reagent.
Q2: What are the visible signs of a successful deprotection reaction?
A2: On a TLC plate, you should observe the disappearance of the higher-running, less polar spot corresponding to the N-Boc protected starting material and the appearance of a lower-running, more polar spot for the free amine product. In LC-MS analysis, the peak corresponding to the mass of the starting material should diminish while the peak for the deprotected product's mass increases.
Q3: Can I use hydrochloric acid (HCl) for Boc deprotection instead of TFA?
A3: Yes, 4M HCl in dioxane is a common alternative to TFA for Boc deprotection. The choice between TFA and HCl can depend on the other functional groups present in the molecule and the desired work-up procedure.
Q4: What should I do if I observe significant side product formation?
A4: The formation of side products, particularly S-tert-butylation, is a strong indication of inadequate scavenging. Increase the concentration or change the type of scavenger in your deprotection cocktail. A combination of TIS and water is generally effective for sulfur-containing amino acids.
Q5: How can I confirm the identity of my product and any impurities?
A5: The most definitive methods are LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS will provide the molecular weight of the components in your mixture, while NMR will give detailed structural information, allowing for the unambiguous identification of the desired product and any byproducts.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Boc-Amino Acids
| Deprotection Reagent/Conditions | Substrate | Yield (%) | Purity (%) | Reference |
| 55% TFA/CH₂Cl₂ (30 min) | Various Peptides | - | Avg. 9% higher than 100% TFA | [1] |
| 100% TFA (5 min) | Various Peptides | - | - | [1] |
| Dawson Heteropolyacid (10 mol%) in CH₂Cl₂ (rt, 10 min) | N-Boc-S-benzyl-cysteine derivative | 90 | - | [3] |
| TFA (2 equiv) in Ionic Liquid (110°C, 10 min) | N-Boc-L-Cysteine | 93 | - | [4] |
| Oxalyl chloride (3 equiv) in MeOH (rt, 1-4 h) | Various N-Boc amines | up to 90 | - | [5] |
| TFA/TIS/H₂O (95:2.5:2.5) | Boc-Cys(Trt)-Ser-OH | - | - | [2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Water (optional, but recommended)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For a scavenger cocktail, prepare a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5) and add it to the substrate solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes or chloroform/methanol) or LC-MS.
-
Once the reaction is complete (disappearance of starting material), concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product (often as a TFA salt).
-
Isolate the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Monitoring Deprotection by HPLC
Procedure:
-
At various time points (e.g., 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the product and stop the reaction.[2]
-
Centrifuge the tube to pellet the solid, carefully decant the ether, and allow the residual solvent to evaporate.[2]
-
Reconstitute the pellet in a suitable solvent for HPLC analysis (e.g., 100 µL of 50% aqueous acetonitrile with 0.1% TFA).[2]
-
Inject the sample onto a C18 reverse-phase HPLC column and analyze using a suitable gradient.
-
Compare the peak areas of the starting material and the product to determine the extent of the reaction.[2]
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound.
Caption: Mechanism of Boc deprotection and the role of scavengers.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing N-Boc-S-benzyl-D-cysteine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of synthetic peptides containing the N-Boc-S-benzyl-D-cysteine residue.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing this compound, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | 1. Secondary Interactions: The hydrophobic Boc and benzyl groups can cause non-specific interactions with the stationary phase. 2. Peptide Aggregation: The overall hydrophobicity of the protected peptide may lead to aggregation. 3. Poor Solubility: The peptide may not be fully dissolved in the initial mobile phase. | 1. Optimize Mobile Phase: Increase the concentration of the ion-pairing agent (e.g., TFA to 0.1%). Consider using a different ion-pairing agent like formic acid, especially for mass spectrometry compatibility. 2. Increase Column Temperature: Elevating the column temperature (e.g., to 30-40°C) can disrupt secondary structures and improve peak shape.[1] 3. Adjust Solvent Composition: For hydrophobic peptides, dissolving the sample in a stronger organic solvent like isopropanol, or a small amount of DMSO before dilution with the mobile phase can improve solubility. |
| Presence of Unexpected Peaks | 1. Incomplete Deprotection: Residual side-chain protecting groups from other amino acids in the sequence. 2. Side Reactions: Racemization of the D-cysteine, or formation of adducts with scavengers used during cleavage. 3. Oxidation: Formation of disulfide-linked dimers if the S-benzyl group is prematurely cleaved. | 1. Verify Cleavage Cocktail: Ensure the cleavage cocktail and time are sufficient for complete removal of all protecting groups. 2. LC-MS Analysis: Use mass spectrometry to identify the mass of the unexpected peaks to diagnose the issue. 3. Chiral HPLC: To check for racemization, perform chiral HPLC analysis to separate D- and L-cysteine containing peptides.[1] |
| Low Recovery/Yield | 1. Irreversible Adsorption: The hydrophobic peptide may be irreversibly binding to the column. 2. Precipitation on Column: The peptide may be precipitating at the head of the column upon injection. | 1. Use a Different Stationary Phase: A column with a larger pore size (e.g., 300 Å) or a less hydrophobic stationary phase (e.g., C8 or C4) may be beneficial. 2. Optimize Loading Conditions: Inject the sample in a solvent composition that is as close as possible to the initial mobile phase to prevent precipitation. |
| High Backpressure | 1. Column Clogging: Particulate matter from the sample or precipitation of the peptide. 2. System Blockage: Blockage in the HPLC tubing or frits. | 1. Filter Sample: Ensure the peptide sample is filtered through a 0.22 µm filter before injection. 2. Systematic Flushing: Flush the HPLC system, including the column, with a strong solvent series to remove any blockages. |
Frequently Asked Questions (FAQs)
Q1: How do the N-Boc and S-benzyl protecting groups on D-cysteine affect the peptide's behavior during RP-HPLC?
A1: The tert-butyloxycarbonyl (Boc) and S-benzyl groups are both hydrophobic. Their presence significantly increases the overall hydrophobicity of the peptide, leading to longer retention times on reversed-phase columns. This increased hydrophobicity can also contribute to challenges such as poor solubility in aqueous mobile phases, a tendency for aggregation, and potential for peak broadening due to secondary interactions with the stationary phase.
Q2: Is the S-benzyl group stable during the acidic conditions of RP-HPLC using trifluoroacetic acid (TFA)?
A2: The S-benzyl group is generally stable to the mildly acidic conditions (0.1% TFA) used in RP-HPLC. The Boc group is designed to be removed by moderate acid (e.g., 25-50% TFA), while the S-benzyl group requires stronger acidic conditions, such as with hydrogen fluoride (HF), for cleavage. Therefore, premature cleavage of the S-benzyl group during purification is unlikely.
Q3: What are the most common impurities to look for when purifying a peptide containing this compound?
A3: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that were not fully synthesized.
-
Diastereomers: Peptides containing L-cysteine instead of D-cysteine due to racemization during synthesis. Chiral HPLC is necessary to detect these.[1]
-
Adducts: The peptide may form adducts with scavengers (e.g., triisopropylsilane) used during the cleavage from the solid-phase resin.
Q4: Can I use mass spectrometry (MS) for detection with a mobile phase containing TFA?
A4: While TFA is an excellent ion-pairing agent for UV detection in HPLC, it can cause ion suppression in mass spectrometry. If MS detection is required, it is advisable to use a more MS-friendly ion-pairing agent, such as 0.1% formic acid. However, be aware that changing the ion-pairing agent may alter the chromatographic selectivity and peak shape.
Q5: What is the recommended starting point for developing an HPLC purification method for a peptide with this compound?
A5: A good starting point is a standard reversed-phase method using a C18 column. A linear gradient with a mobile phase system of water/acetonitrile containing 0.1% TFA is recommended. The gradient should be optimized based on the retention time of the peptide. For highly hydrophobic peptides, a shallower gradient may be necessary to achieve good separation.
Experimental Protocols
Standard RP-HPLC Protocol for Purity Analysis
Objective: To determine the purity of a crude peptide containing this compound.
Materials:
-
Reversed-phase HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.6 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Peptide sample
-
Solvent for sample dissolution (e.g., 50:50 water/acetonitrile)
Procedure:
-
Prepare mobile phases A and B and degas them thoroughly.
-
Dissolve the crude peptide in the sample dissolution solvent to a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with the following parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject the sample and run the following gradient:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 30 | 95 |
| 35 | 95 |
| 36 | 5 |
| 45 | 5 |
-
Analyze the resulting chromatogram to determine the purity of the peptide.
Chiral HPLC Protocol for Enantiomeric Purity Analysis
Objective: To determine the enantiomeric purity of the D-cysteine residue in the peptide.
Materials:
-
HPLC system with a chiral stationary phase column (e.g., a polysaccharide-based chiral column)
-
Mobile phase (typically a mixture of hexane/isopropanol or other non-polar/polar solvents, specific to the column)
-
Peptide sample
Procedure:
-
Consult the chiral column manufacturer's guidelines for the appropriate mobile phase and conditions for separating D- and L-amino acid-containing peptides.
-
Prepare the mobile phase and equilibrate the chiral column.
-
Dissolve the peptide sample in the mobile phase.
-
Inject the sample and run an isocratic elution.
-
The separation of two peaks will indicate the presence of both D- and L-cysteine-containing peptides. The relative peak areas will determine the enantiomeric purity. A standard containing the L-cysteine version of the peptide may be needed for peak identification.[1]
Visualizations
Caption: Experimental workflow for the purification of peptides containing this compound.
Caption: Troubleshooting decision tree for HPLC purification of modified peptides.
References
Troubleshooting low yield in N-Boc-S-benzyl-D-cysteine coupling reactions
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in N-Boc-S-benzyl-D-cysteine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when coupling this compound?
Low coupling yields with this compound can stem from several factors. A primary cause is steric hindrance due to the bulky tert-butyloxycarbonyl (Boc) and S-benzyl protecting groups. Another significant issue is the propensity of cysteine residues to undergo racemization during activation, which can be exacerbated by certain coupling reagents and bases.[1][2] Additionally, side reactions such as the formation of guanidinium byproducts with certain coupling reagents can terminate the peptide chain prematurely.[3] In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can also physically block the coupling site, leading to incomplete reactions.[2]
Q2: My ninhydrin test is positive, indicating an incomplete coupling. What should I do?
A positive ninhydrin test confirms the presence of unreacted free amines, indicating a failed or incomplete coupling step. The recommended course of action is to perform a second, or "double," coupling. This involves repeating the coupling step with a fresh solution of the activated this compound before proceeding to the next deprotection step. For particularly difficult couplings, extending the reaction time and slightly increasing the temperature may also improve the yield.
Q3: How can I minimize racemization during the coupling of this compound?
Cysteine is highly susceptible to racemization at its α-carbon, especially during the carboxyl group activation step.[1][2] To mitigate this, several strategies can be employed:
-
Choice of Coupling Reagent: Using carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is recommended. These additives are known to suppress racemization.[2]
-
In Situ Neutralization: For Boc-SPPS, employing an in situ neutralization protocol is highly effective.[4][5] This method combines the neutralization of the N-terminal amine salt and the coupling step, which minimizes the exposure of the activated amino acid to a free base, thereby reducing the risk of racemization.[1][6]
-
Avoid Pre-activation: Avoid long pre-activation times of the carboxylic acid with the coupling reagent before adding it to the reaction mixture.
-
Base Selection: If a base is required, use a weaker or more sterically hindered base to minimize the abstraction of the α-proton.[1]
Q4: Can the S-benzyl protecting group cause any side reactions?
While the S-benzyl group is generally stable under the conditions of Boc-SPPS, it is important to use appropriate scavengers during the final cleavage from the resin.[7][8] During the acidic cleavage (e.g., with HF or TFMSA), the benzyl cation formed can re-attach to other nucleophilic residues in the peptide, such as tryptophan or methionine, or even back to the cysteine thiol if deprotection is incomplete. Using scavengers like anisole or dithioethane (DTE) can help to trap these reactive cations.[7][9]
Q5: What is guanidinylation and how can I prevent it?
Guanidinylation is a side reaction that occurs when using uronium/aminium-based coupling reagents such as HBTU, HATU, or TBTU.[3][10] These reagents can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates the peptide elongation.[11][12] To prevent this, it is advisable to use a slight excess of the carboxylic acid in relation to the coupling reagent or to pre-activate the amino acid for a short period before adding it to the peptide-resin.[10] Alternatively, phosphonium-based reagents like PyBOP do not cause this side reaction.
Data Presentation
Table 1: Recommended Coupling Reagent Equivalents for Difficult Couplings
| Component | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 4 | Drives the reaction to completion. |
| Coupling Reagent (e.g., HBTU, HATU) | 2 - 4 | Activates the carboxylic acid for coupling. |
| Base (e.g., DIEA) | 4 - 8 | Neutralizes salts and facilitates coupling. |
| Additive (e.g., HOBt, OxymaPure) | 2 - 4 | Suppresses racemization and improves efficiency. |
Table 2: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Low cost, low risk of racemization. | Slower reaction times, formation of insoluble DCU byproduct with DCC. |
| HBTU/HATU | Aminium/Uronium | Fast reaction times, high efficiency. | Can cause guanidinylation, risk of racemization without additives.[3][10] |
| PyBOP | Phosphonium | High efficiency, no guanidinylation side reaction. | Higher cost. |
Experimental Protocols
Optimized Protocol for a Difficult Coupling of this compound in Boc-SPPS using In Situ Neutralization
This protocol is designed for a solid-phase synthesis on a 0.5 mmol scale.
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for another 30 minutes.
-
Boc Deprotection:
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents, 1.5 mmol) and HOBt (3 equivalents, 1.5 mmol) in a minimal amount of DMF.
-
Add this solution to the resin-containing reaction vessel.
-
Immediately add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents, 1.5 mmol) to the resin suspension.[1]
-
Agitate the mixture at room temperature for 2-4 hours. The concurrent presence of the acidic HOBt and the coupling components minimizes the time the free amine is exposed to basic conditions, thus reducing racemization.
-
-
Monitoring the Coupling:
-
Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
If the test is positive (blue color), indicating an incomplete reaction, repeat the coupling step (double coupling) with fresh reagents.
-
-
Washing: Once the ninhydrin test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
Capping (Optional): If a small amount of unreacted amine remains after double coupling, cap the unreacted chains by treating the resin with a solution of acetic anhydride and DIEA in DMF.
-
Cycle Repetition: Proceed to the next deprotection and coupling cycle.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low coupling yields.
Diagram 2: Peptide Bond Formation and Racemization Side Reaction
Caption: The desired reaction pathway versus a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Stability of the S-benzyl protecting group under different conditions
Welcome to the technical support center for the S-benzyl (S-Bzl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this common thiol protecting group.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the S-benzyl group stable?
The S-benzyl group is known for its considerable stability under a range of conditions, making it a versatile protecting group in multi-step syntheses.[1] It is generally stable to:
-
Acidic Conditions: It is stable towards trifluoroacetic acid (TFA), which is commonly used for the cleavage of Boc protecting groups in peptide synthesis.[2] However, it can be cleaved by very strong acids like hydrogen fluoride (HF).[3]
-
Basic Conditions: The S-benzyl group is stable under basic conditions, including those used for Fmoc deprotection (e.g., piperidine in DMF) in peptide synthesis.[4]
-
Many Common Reagents: It is compatible with a variety of reagents that do not fall under the specific cleavage conditions outlined below.
Q2: What are the primary methods for cleaving the S-benzyl group?
The most common methods for the deprotection of S-benzyl groups are reductive in nature.[5] Key methods include:
-
Catalytic Hydrogenolysis: This is a widely used method involving hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C).[6][7] Transfer hydrogenation using a hydrogen donor like ammonium formate is also a popular and often milder alternative.[8]
-
Sodium in Liquid Ammonia (Na/NH₃): This dissolving metal reduction is a powerful method for cleaving the S-benzyl group, particularly when catalytic hydrogenolysis is not effective or compatible with other functional groups in the molecule.[3]
-
Acidolysis with Strong Acids: Very strong acids like anhydrous hydrogen fluoride (HF) can cleave the S-benzyl group. This method is often employed in Boc-based solid-phase peptide synthesis for simultaneous cleavage from the resin and removal of side-chain protecting groups.[3]
Q3: Is the S-benzyl group orthogonal to other common protecting groups like Boc and Fmoc?
Yes, the S-benzyl group offers good orthogonality with both Boc and Fmoc protecting groups, which is crucial in peptide synthesis.[9][10]
-
Fmoc/tBu Strategy: The S-benzyl group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal and the acidic conditions (TFA) used for cleaving t-butyl-based side-chain protecting groups.[4] This makes it a truly orthogonal protecting group in the Fmoc/tBu strategy.
-
Boc/Bzl Strategy: In this strategy, the S-benzyl group is considered "quasi-orthogonal".[10] While the Boc group is removed with moderate acid (TFA), the S-benzyl group requires a much stronger acid (HF) for cleavage.[11] This difference in acid lability allows for their sequential removal.
Troubleshooting Guides
Catalytic Hydrogenolysis Issues
Problem: My catalytic hydrogenolysis for S-benzyl deprotection is slow or incomplete.
This is a common issue that can arise from several factors.[12] Here’s a step-by-step troubleshooting guide:
-
Check the Catalyst:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur compounds.[12] Since the substrate itself is a thioether, this can be an inherent issue. Ensure all reagents and solvents are of high purity and free from extraneous sulfur-containing impurities.
-
Catalyst Activity: The activity of Pd/C can vary between batches and suppliers.[12] It is advisable to use a fresh batch of catalyst or test a new batch on a small scale first. For particularly stubborn deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[13]
-
-
Optimize Reaction Conditions:
-
Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure (e.g., using a hydrogen balloon), some substrates may require higher pressures.[12] Increasing the hydrogen pressure (e.g., in a Parr shaker) can often improve the reaction rate.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like methanol and ethanol are generally preferred.[6]
-
Stirring: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen gas to the catalyst surface.[13]
-
-
Consider an Alternative Hydrogen Source:
Problem: I am observing side reactions during the hydrogenolysis of my S-benzyl protected peptide.
Side reactions can compromise the purity and yield of your target peptide. Here are some common side reactions and how to mitigate them:
-
Reduction of other functional groups: Alkenes, alkynes, and nitro groups can also be reduced under hydrogenolysis conditions. If your molecule contains such groups, consider a different deprotection method or a more selective catalyst.
-
Racemization: For chiral centers, especially those adjacent to the protected sulfur, there is a risk of racemization. This can be influenced by the choice of base and coupling reagents in the preceding synthetic steps.[4] It is crucial to carefully control the pH and temperature during both coupling and deprotection.
-
β-Elimination: In serine- or threonine-containing peptides, base-mediated β-elimination can occur, leading to the formation of dehydroalanine or dehydroaminobutyric acid residues, respectively.[4] This is more prevalent with activated serine derivatives but can be a concern. Careful control of basic conditions is essential.
Data Presentation
Stability of S-Benzyl Group Under Various Conditions
| Condition Category | Reagent/Condition | Stability of S-Benzyl Group | Citation(s) |
| Acidic | Trifluoroacetic acid (TFA) | Stable | [2] |
| Hydrogen Fluoride (HF) | Labile | [3] | |
| Basic | Piperidine in DMF | Stable | [4] |
| Sodium Hydroxide | Stable | [1] | |
| Reductive | H₂/Pd/C | Labile | [6][7] |
| Na/NH₃ | Labile | [3] | |
| Oxidative | Common oxidizing agents | Generally Stable | [14] |
Comparison of Common S-Benzyl Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Citation(s) |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C, RT | Clean byproducts (toluene), mild conditions | Catalyst poisoning by sulfur, may reduce other functional groups | [6][12] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, reflux | Avoids handling H₂ gas, can be milder | May require higher temperatures | [8] |
| Dissolving Metal Reduction | Sodium, liquid ammonia, -78 °C | Very effective for stubborn cases | Harsh conditions, requires special handling of reagents | [3] |
| Strong Acid Cleavage | Anhydrous HF, scavengers, 0 °C | Simultaneous deprotection and resin cleavage in Boc-SPPS | Extremely hazardous reagent, can cause side reactions | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂/Pd-C
This protocol describes a general procedure for the deprotection of an S-benzyl group using palladium on carbon and hydrogen gas.[6][7]
-
Preparation: In a round-bottom flask, dissolve the S-benzyl protected substrate in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 M.
-
Inerting: Sparge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10-20 mol% with respect to the substrate.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Atmosphere Exchange: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully vent the hydrogen and flush the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: Deprotection using Sodium in Liquid Ammonia
This protocol outlines the cleavage of an S-benzyl group using a dissolving metal reduction.[3]
-
Setup: In a three-necked flask equipped with a dry ice condenser, an ammonia inlet, and a dropping funnel, cool the flask to -78 °C (dry ice/acetone bath).
-
Ammonia Condensation: Condense anhydrous ammonia gas into the flask.
-
Dissolving the Substrate: Dissolve the S-benzyl protected peptide or substrate in the liquid ammonia.
-
Sodium Addition: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed for at least 30 seconds.
-
Quenching: Quench the reaction by the addition of a proton source, such as ammonium chloride.
-
Ammonia Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.
-
Workup: Dissolve the residue in an appropriate buffer or solvent system for purification.
Mandatory Visualizations
Caption: Decision tree for selecting an S-benzyl deprotection method.
Caption: Troubleshooting workflow for catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
Technical Support Center: Managing Peptide Aggregation with N-Boc-S-benzyl-D-cysteine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and handling of peptides containing N-Boc-S-benzyl-D-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it contribute to peptide aggregation?
A1: this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. It features:
-
N-Boc (tert-butyloxycarbonyl) group: A temporary protecting group for the N-terminus, removed at each cycle of peptide elongation.
-
S-benzyl (Bzl) group: A semi-permanent protecting group for the cysteine thiol side-chain, which is stable to the acidic conditions used for Boc removal and is typically cleaved at the final step.
-
D-cysteine: The D-enantiomer of cysteine.
Aggregation in peptides containing this residue can be promoted by the S-benzyl group , which is bulky and hydrophobic. These characteristics can enhance inter-chain interactions, leading to the formation of insoluble aggregates on the resin, hindering subsequent synthesis steps.[1] While D-amino acids can sometimes disrupt the formation of stable secondary structures like β-sheets that lead to aggregation, the overall hydrophobicity of the peptide sequence remains a critical factor.
Q2: How can I detect if my peptide is aggregating on the resin during synthesis?
A2: Several signs during solid-phase peptide synthesis can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.
-
Physical Clumping: The resin may become sticky and clump together, impeding proper mixing.
-
Low Yields: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.
Q3: What are the primary strategies to prevent or mitigate peptide aggregation during synthesis with this compound?
A3: A multi-faceted approach is often necessary. Strategies can be broadly categorized into modifications of the synthesis chemistry and adjustments to the physical synthesis conditions. These include:
-
Chemical Modifications:
-
Use of Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding.[1]
-
"Magic Mixture": Employing a solvent system containing ethylene carbonate can improve solvation.[1]
-
Structure-Breaking Residues: Incorporating pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) can disrupt the formation of secondary structures that lead to aggregation.[1]
-
-
Physical Process Modifications:
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help to break up aggregates.[1]
-
Sonication: Applying ultrasound can disrupt aggregated peptide chains on the resin.[1]
-
Microwave Irradiation: Microwave-assisted peptide synthesis can significantly improve reaction efficiency in "difficult" sequences.[1]
-
Q4: My final, cleaved peptide containing S-benzyl-D-cysteine is insoluble. How can I dissolve it?
A4: The hydrophobicity of the S-benzyl group can lead to poor solubility of the final peptide in aqueous solutions. Here are some strategies to improve solubility:
-
Initial Solvent Choice: Start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first dissolve the peptide.[2] Then, slowly add your aqueous buffer to the desired concentration.
-
Acidic or Basic Conditions: For basic peptides (net positive charge), try dissolving in a dilute acidic solution like 10% acetic acid. For acidic peptides (net negative charge), a dilute basic solution like 10% ammonium bicarbonate may be effective.[3]
-
Sonication: Use a sonication bath to aid in the dissolution process.[2]
-
Reducing Agents for Cysteine Peptides: If unintended disulfide bond formation is suspected as a cause of aggregation post-cleavage, the addition of a reducing agent like DTT (dithiothreitol) can be beneficial.[2]
Q5: Are there specific side reactions to be aware of when working with cysteine-containing peptides in Boc-SPPS?
A5: Yes, cysteine is prone to certain side reactions:
-
Racemization: Cysteine is particularly susceptible to racemization (conversion from D- to L-form or vice-versa) during the activation step of coupling.[1] To minimize this, it is crucial to use racemization-suppressing additives like HOBt and to avoid prolonged pre-activation times.[4]
-
Alkylation during Cleavage: During the final TFA cleavage, the tert-butyl cations generated from the removal of Boc groups can re-attach to the cysteine thiol if the S-benzyl group is prematurely cleaved or if other side-chain protecting groups are labile.[5] The use of scavengers in the cleavage cocktail is essential to prevent this.
Troubleshooting Guides
Problem 1: Incomplete Coupling (Positive Ninhydrin Test)
This is a common symptom of on-resin peptide aggregation, where the aggregated chains block access to the N-terminal amine.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| On-resin aggregation | 1. Recouple at Elevated Temperature: Increase the reaction temperature to 50-60°C to disrupt secondary structures.[1] | - After the initial coupling, wash the resin with DMF. - Add a fresh solution of activated amino acid and perform the coupling at the elevated temperature for 1-2 hours. |
| 2. Incorporate Chaotropic Salts: Add a chaotropic salt to the coupling reaction to disrupt hydrogen bonds. | - Prepare a 0.4 M solution of LiCl in DMF. - Use this solution as the solvent for the activation and coupling steps. | |
| Steric Hindrance | 1. Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or overnight). | - Monitor the reaction progress periodically with the ninhydrin test. |
| 2. Use a Stronger Activating Agent: Switch to a more potent activating agent like HATU or HCTU. | - Use standard coupling protocols for these reagents, ensuring appropriate equivalents of the reagent and base. |
Problem 2: Poor Resin Swelling and Clumping
This is a physical manifestation of severe peptide aggregation.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Severe Aggregation | 1. Solvent Exchange: Wash the resin with a different solvent system to disrupt aggregation. | - Wash the resin alternately with DMF and DCM (5 cycles each). - Consider using N-methylpyrrolidone (NMP) as the primary synthesis solvent.[1] |
| 2. Sonication during Deprotection/Coupling: Apply sonication to physically break up resin clumps.[1] | - Place the reaction vessel in a sonication bath during the Boc-deprotection and/or coupling steps. | |
| Inappropriate Resin Choice | 1. Switch to a Low-Substitution Resin: A lower loading level can reduce inter-chain interactions. | - For resynthesis, choose a resin with a substitution level of 0.1-0.3 mmol/g. |
Experimental Protocols
Protocol 1: Coupling with a Chaotropic Salt (LiCl)
This protocol is designed for a manual coupling step when aggregation is suspected.
-
Resin Preparation: After the deprotection of the N-terminal Boc group, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent (e.g., HBTU/HOBt) in 0.4 M LiCl in DMF. Add 6 equivalents of a base like DIPEA.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the reaction to proceed for 1-2 hours. Monitor for completion using the ninhydrin test.
-
Washing: After completion, wash the resin thoroughly with DMF (5 x 1 min) to remove the chaotropic salt, followed by DCM (3 x 1 min).
Protocol 2: Final Cleavage of S-Benzyl Protected Peptides
This protocol uses a standard cleavage cocktail for Boc/Bzl chemistry to remove the peptide from the resin and the S-benzyl protecting group.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Thioanisole / Ethanedithiol (EDT) / Anisole (90:5:3:2, v/v/v/v). Caution: Work in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Let the reaction proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the peptide under vacuum.
Visualizations
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
Caption: Inter-chain interactions leading to on-resin peptide aggregation and steric hindrance.
References
Analytical methods for detecting side products of N-Boc-S-benzyl-D-cysteine
Welcome to the technical support center for N-Boc-S-benzyl-D-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods for detecting potential side products and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common side products I should be aware of when working with this compound?
A1: Several side products can arise during the synthesis, handling, or storage of this compound. The most common ones to monitor are:
-
Racemization Product: N-Boc-S-benzyl-L-cysteine, the L-enantiomer of the desired D-isomer.
-
Deprotection Products:
-
S-benzyl-D-cysteine (loss of the Boc group).
-
N-Boc-D-cysteine (loss of the benzyl group).
-
-
Disulfide-Bonded Dimer: Formation of a dimer linked by a disulfide bond after cleavage of the benzyl group.
-
Oxidation Products:
-
This compound sulfoxide.
-
This compound sulfone.
-
-
β-Elimination Product: N-Boc-dehydroalanine, which can form under basic conditions.
Q2: Which analytical techniques are most suitable for detecting these side products?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for both purity assessment and chiral analysis. Reversed-Phase HPLC (RP-HPLC) is used for general impurity profiling, while chiral HPLC is essential for separating the D- and L-enantiomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of unknown impurities and for confirming the structure of the main component.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and detecting the presence of major impurities.
Q3: How can I differentiate between the D- and L-enantiomers of N-Boc-S-benzyl-cysteine?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and quantifying the D- and L-enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have been shown to be effective for the chiral separation of N-protected amino acids.[1][2]
Troubleshooting Guides
Problem 1: I see an unexpected peak in my RP-HPLC chromatogram.
-
Possible Cause 1: A Known Side Product. The peak could correspond to one of the common side products listed in the FAQs.
-
Solution:
-
Check Retention Time: Compare the retention time of the unknown peak with the expected retention times of potential side products under your HPLC conditions.
-
LC-MS Analysis: Analyze the sample by LC-MS to determine the molecular weight of the compound in the unexpected peak. Compare this with the molecular weights of the potential side products (see Table 1).
-
Spiking Experiment: If a standard of the suspected impurity is available, "spike" your sample with a small amount of the standard and re-run the HPLC. If the peak height of the unknown peak increases, it confirms the identity of the impurity.
-
-
-
Possible Cause 2: An Unknown Impurity. The peak may be a novel or unexpected side product.
-
Solution:
-
LC-MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for the unknown peak. This data can provide structural clues for identification.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), NMR spectroscopy can be used for definitive structural elucidation.
-
-
Problem 2: My sample shows the presence of the L-enantiomer in a chiral HPLC analysis.
-
Possible Cause 1: Racemization during synthesis or workup. Exposure to strong bases or elevated temperatures can cause racemization at the alpha-carbon.
-
Solution: Review your synthetic and purification steps. Avoid prolonged exposure to harsh basic conditions or high temperatures. Consider using milder bases or performing reactions at lower temperatures.
-
-
Possible Cause 2: Contamination of starting materials. The starting D-cysteine derivative may have contained some of the L-enantiomer.
-
Solution: Analyze the enantiomeric purity of your starting materials using chiral HPLC.
-
Problem 3: I am having trouble visualizing the spots on my TLC plate.
-
Possible Cause 1: The compound is not UV-active. this compound has a UV chromophore (the benzyl group), but some potential side products may not, or their concentration might be too low for UV detection.
-
Solution: Use a chemical staining reagent. A ninhydrin stain is effective for visualizing primary and secondary amines.[3] Since the Boc group can be cleaved under the heating conditions used for ninhydrin staining, both the parent compound and any deprotected side products should become visible.[3]
-
-
Possible Cause 2: Inappropriate solvent system. The chosen solvent system may not provide adequate separation of the components, causing them to co-elute or remain at the baseline.
-
Solution: Optimize the TLC solvent system. A common system for amino acids is a mixture of n-butanol, acetic acid, and water.[4] You may need to adjust the ratios to achieve better separation for your specific compounds. For protected amino acids, mixtures of hexane and ethyl acetate are also commonly used.
-
Data Presentation
Table 1: Molecular Weights of this compound and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (m/z) [M+H]⁺ |
| This compound | C₁₅H₂₁NO₄S | 311.40 | 312.1264 |
| N-Boc-S-benzyl-L-cysteine | C₁₅H₂₁NO₄S | 311.40 | 312.1264 |
| S-benzyl-D-cysteine | C₁₀H₁₃NO₂S | 211.28 | 212.0740 |
| N-Boc-D-cysteine | C₈H₁₅NO₄S | 221.27 | 222.0795 |
| Disulfide-bonded dimer of N-Boc-D-cysteine | C₁₆H₂₈N₂O₈S₂ | 440.53 | 441.1414 |
| This compound sulfoxide | C₁₅H₂₁NO₅S | 327.40 | 328.1213 |
| This compound sulfone | C₁₅H₂₁NO₆S | 343.40 | 344.1162 |
| N-Boc-dehydroalanine | C₈H₁₃NO₄ | 187.19 | 188.0866 |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the L-enantiomer (racemization product) from the desired D-enantiomer.
-
Column: Chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.).[5]
-
Mobile Phase: A simple mobile phase of water:methanol:formic acid can be effective. The exact ratio should be optimized for the specific column and system, but a starting point could be a gradient or isocratic elution with a mixture in the range of 50:50 to 20:80 (water:methanol) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Expected Elution Order: On many macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained and will elute after the L-enantiomer.[6]
Protocol 2: Reversed-Phase HPLC for General Impurity Profiling
This method is suitable for detecting deprotection products, oxidation products, and other related substances.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50) at a concentration of approximately 1 mg/mL.
Protocol 3: LC-MS for Impurity Identification
This protocol uses the same chromatographic conditions as the RP-HPLC method, with the addition of a mass spectrometer for detection.
-
Chromatography: Use the same column, mobile phases, and gradient as described in Protocol 2.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable.
-
MS Settings:
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the potential side products listed in Table 1.
Protocol 4: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System):
-
System A (for general separation): n-Butanol: Acetic Acid: Water (4:1:1 v/v/v).[4]
-
System B (for less polar compounds): Hexane: Ethyl Acetate (e.g., 7:3 or 1:1 v/v).
-
-
Sample Application: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) and spot onto the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to move up the plate.
-
Visualization:
-
UV Light: View the dried plate under short-wave (254 nm) UV light. The benzyl group should allow for visualization.
-
Ninhydrin Stain: Dip or spray the plate with a ninhydrin solution (e.g., 0.2 g ninhydrin in 100 mL of n-butanol with 0.5 mL acetic acid and 4.5 mL water).[3] Heat the plate gently with a heat gun until colored spots (typically pink or purple) appear. This will visualize any compounds with a primary or secondary amine.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound side products.
Caption: Troubleshooting guide for identifying unexpected peaks in an HPLC chromatogram.
References
- 1. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine | C15H21NO4S | CID 2724757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound;102830-49-9 [abichem.com]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to N-Boc- and Fmoc-S-benzyl-D-cysteine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cysteine residues into synthetic peptides is crucial for forming disulfide bridges, introducing conjugation sites, and creating specific structural motifs. The choice of Nα-protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—for the S-benzyl-D-cysteine building block has significant implications for synthesis efficiency, peptide purity, and the potential for side reactions. This guide provides an objective comparison of N-Boc-S-benzyl-D-cysteine and Fmoc-S-benzyl-D-cysteine in Solid-Phase Peptide Synthesis (SPPS), supported by established experimental principles and data from the literature.
Core Chemical Philosophies: Boc vs. Fmoc
The fundamental difference between the two strategies lies in the conditions required for Nα-deprotection during the SPPS cycle.
-
Boc-SPPS: Employs a "graduated acid lability" approach. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable S-benzyl side-chain protecting group and the resin linkage are cleaved simultaneously in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][2]
-
Fmoc-SPPS: Utilizes an orthogonal protection scheme. The Nα-Fmoc group is removed under mild basic conditions, usually with a piperidine solution.[][4] The S-benzyl group, along with other acid-labile side-chain protecting groups (like tBu), is removed at the end of the synthesis with a strong acid cocktail, commonly TFA-based.[5][6]
Caption: Comparative workflows for Boc- and Fmoc-SPPS strategies.
Performance Comparison: Data Summary
While a direct, single-study quantitative comparison is scarce, the performance can be inferred from extensive data on the side reactions prevalent in each strategy. The S-benzyl protecting group is robust and stable under both Boc and Fmoc cycle conditions.[7] The primary differences arise from the deprotection steps.
| Performance Metric | This compound (Boc-SPPS) | Fmoc-S-benzyl-D-cysteine (Fmoc-SPPS) |
| Nα-Deprotection | 50% TFA in DCM[8] | 20% Piperidine in DMF[9] |
| Final Cleavage | Anhydrous HF or TFMSA[1] | TFA-based cocktail (e.g., TFA/TIS/H₂O)[10] |
| Risk of Racemization | Generally low. Acidic conditions of deprotection do not typically promote racemization of the Cα. | High, especially with base-mediated coupling reagents (e.g., HBTU/DIPEA).[5] Can be mitigated by using carbodiimide activation or specific bases like 2,4,6-collidine.[5][11] |
| β-Elimination Risk | Low. Acidic conditions do not favor this side reaction. However, HF cleavage can sometimes induce elimination.[12] | High, particularly for C-terminal cysteine.[13] The basic piperidine treatment can abstract the Cα proton, leading to dehydroalanine formation.[12][14] |
| Coupling Efficiency | Generally high. Standard coupling reagents are effective. | Can be challenging. The use of highly reactive acylating agents like Fmoc-Cys(Bzl)-Cl may be required for difficult sequences.[6] |
| Orthogonality | Quasi-orthogonal. Relies on different strengths of acid for selective deprotection.[2] | Fully orthogonal. Base-labile Nα-group and acid-labile side-chain groups.[2][5] |
| Safety & Handling | Requires specialized equipment for handling highly corrosive and toxic anhydrous HF.[4] | Milder final cleavage conditions (TFA) are generally preferred for safety and convenience.[4] |
Key Side Reactions and Mitigation Strategies
The choice between Boc and Fmoc strategies for cysteine incorporation is often dictated by the desire to minimize specific side reactions.
Racemization
Cysteine residues are particularly susceptible to racemization during peptide synthesis, especially in Fmoc-SPPS.[13][15] The base used during coupling can abstract the Cα-proton, leading to a loss of stereochemical integrity.
-
In Fmoc-SPPS: The use of base-mediated activating agents like HBTU/DIPEA significantly increases racemization risk.[5][16] Studies have shown that substituting the base N-methylmorpholine with 2,4,6-collidine can suppress this side reaction.[11] Alternatively, using coupling methods that operate under more neutral or acidic conditions, such as those involving DIPCDI/HOBt, can minimize racemization to less than 1% per step.[15]
-
In Boc-SPPS: The repetitive acidic deprotection steps do not promote racemization at the Cα-carbon, making this a lesser concern during the synthesis cycles.
β-Elimination and Subsequent Reactions
This side reaction is a major issue in Fmoc-SPPS, particularly when cysteine is the C-terminal residue. The basic piperidine used for Fmoc deprotection can catalyze the elimination of the protected thiol group, forming a dehydroalanine (Dha) intermediate.[12][17] This reactive intermediate can then be attacked by piperidine to form a 3-(1-piperidinyl)alanine byproduct, resulting in a mass shift of +51 Da.[14][17]
-
Mitigation in Fmoc-SPPS: Using a sterically bulky S-protecting group, such as trityl (Trt), can minimize but not completely eliminate this side reaction.[17] For C-terminal cysteine peptides, it is often recommended to use 2-chlorotrityl resin, which allows for milder cleavage conditions that can leave side-chain protecting groups intact, thus avoiding prolonged exposure of the fully assembled peptide to base.[10]
-
In Boc-SPPS: This side reaction is not prevalent due to the absence of strong base in the synthesis cycles. However, some elimination has been reported during final HF cleavage.[12]
Caption: Major side reaction pathways for cysteine in Fmoc-SPPS.
Experimental Protocols
Below are generalized, representative protocols for the incorporation of S-benzyl-D-cysteine using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS Cycle for this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield) in dichloromethane (DCM).[18]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (2-4 equivalents) with a coupling reagent (e.g., HBTU, 2-4 equivalents) and DIEA (4-8 equivalents) in DMF or a DCM/DMF mixture.[8]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin (Kaiser) test.[8]
-
Wash the resin with DMF and DCM. The cycle is now complete and ready for the next deprotection step.
-
-
Final Cleavage:
Protocol 2: Fmoc-SPPS Cycle for Fmoc-S-benzyl-D-cysteine
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or 2-Chlorotrityl) in N,N-Dimethylformamide (DMF).[9]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Low Racemization Protocol):
-
In a separate vessel, dissolve Fmoc-S-benzyl-D-cysteine (3-5 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.[15]
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin (Kaiser) test.
-
Wash the resin with DMF and DCM. The cycle is now complete and ready for the next deprotection step.
-
-
Final Cleavage:
-
After chain assembly, treat the dried peptide-resin with a cleavage cocktail, typically Reagent K (TFA/thioanisole/water/phenol/ethanedithiol; 82.5:5:5:5:2.5), for 2-4 hours to cleave the peptide from the resin and remove the S-benzyl protecting group.[10]
-
Conclusion and Recommendations
The choice between this compound and Fmoc-S-benzyl-D-cysteine is a trade-off between the risk of side reactions and the harshness of the final cleavage step.
-
This compound is the superior choice when minimizing racemization and β-elimination side reactions during chain elongation is the highest priority. The primary drawback is the requirement for hazardous HF for the final cleavage step.
-
Fmoc-S-benzyl-D-cysteine offers the advantage of milder, more convenient Fmoc deprotection and final cleavage conditions.[4] However, it requires careful selection of coupling protocols and bases to suppress significant risks of racemization and β-elimination, especially for C-terminal cysteine residues.[5][11][13] For complex peptides synthesized via Fmoc-SPPS, replacing the S-benzyl group with a more labile or bulky protecting group (e.g., Trityl) is often considered best practice to mitigate these side reactions.[10][17]
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc-S-benzyl-L-cysteine | 53298-33-2 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to S-Benzyl, Trityl (Trt), and Acetamidomethyl (Acm) Cysteine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS). This choice influences not only the deprotection strategy and potential for side reactions but also the overall yield and purity of the final peptide. This guide provides an objective comparison of three commonly utilized cysteine protecting groups: S-benzyl (Bzl), S-trityl (Trt), and S-acetamidomethyl (Acm), supported by experimental data and detailed protocols to inform the selection process for peptide and drug development.
At a Glance: Key Characteristics
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Primary Deprotection Method | Orthogonality |
| S-benzyl (Bzl) | Benzyl | Robust, stable to both mild acid and base. | Requires harsh deprotection conditions (strong acid or reductive cleavage). | Strong acid (e.g., HF) or catalytic hydrogenolysis. | Limited orthogonality in standard Fmoc-SPPS. |
| S-trityl (Trt) | Triphenylmethyl | Easily cleaved by mild acid (TFA). Cost-effective. | Prone to causing significant racemization, especially at the C-terminus.[1] Can lead to side reactions like 3-(1-piperidinyl)alanine formation.[2] | Mild acidolysis (e.g., TFA/TIS/H₂O).[1] | Compatible with Fmoc/tBu strategy. |
| S-acetamidomethyl (Acm) | Acetamidomethyl | Highly stable to acidic and basic conditions used in SPPS.[3] Allows for selective deprotection, enabling regioselective disulfide bond formation.[4] | Deprotection often requires toxic heavy metals (e.g., mercury(II) acetate) or iodine, which can lead to side reactions.[5] | Mercury(II) acetate, iodine, or silver salts.[3] | Orthogonal to acid-labile (Trt, tBu) and base-labile (Fmoc) groups. |
Quantitative Data Summary
The choice of a cysteine protecting group can significantly impact the stereochemical integrity of the peptide. The following table summarizes reported racemization levels associated with different protecting groups under various conditions.
| Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Trt | HCTU/DIEA in DMF (MW-assisted SPPS at 50°C) | 10.9 | [6] |
| Trt | HCTU/DIEA in DMF (MW-assisted SPPS at 80°C) | 26.6 | [6] |
| Acm | HCTU/DIEA in DMF | Generally fairly low compared to Trt | [6] |
| Acm | HCTU/PS or DBU in DMF | < 1.0 | [6] |
| Dpm (Diphenylmethyl) | Conventional Fmoc SPPS | 1.2 | [7] |
| Bzl (Benzyl) | Conventional Fmoc SPPS | 5.3 | [7] |
Chemical Structures of Protected Cysteine Residues
Caption: Chemical structures of S-benzyl, S-trityl, and S-acetamidomethyl protected cysteine.
Experimental Protocols
Deprotection of S-benzyl (Bzl)
The S-benzyl group is highly stable and requires strong acidic conditions or catalytic hydrogenation for removal.
Method 1: Catalytic Transfer Hydrogenation [4]
-
Dissolution: Dissolve the S-benzyl protected peptide in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate).
-
Hydrogen Source: Add ammonium formate (5.0 equivalents).
-
Reaction: Heat the mixture to reflux and monitor by an appropriate method (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the mixture, filter through Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure.
Method 2: Strong Acid Cleavage (HF)
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.
A typical procedure involves treating the peptide-resin with a mixture of HF and a scavenger such as anisole at 0°C for 1 hour.
Deprotection of S-trityl (Trt)
The trityl group is acid-labile and is commonly removed during the final cleavage from the resin in Fmoc-SPPS.
Standard TFA Cleavage Cocktail [1]
-
Resin Preparation: Wash the dried peptidyl-resin with dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger for the released trityl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the suspension at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
Deprotection of S-acetamidomethyl (Acm)
The Acm group is stable to TFA and requires specific reagents for its removal, making it suitable for orthogonal protection strategies.
Method 1: Mercury(II) Acetate
-
Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid.
-
pH Adjustment: Carefully adjust the pH to 4.0 with glacial acetic acid.
-
Reagent Addition: Add mercury(II) acetate (1.0 equivalent per Acm group) with stirring.
-
Reaction: Stir the mixture at room temperature for 1 hour under an inert atmosphere.
-
Thiol Scavenger: Add β-mercaptoethanol and let the mixture stand for 5 hours.
-
Work-up: Remove the precipitate by centrifugation and desalt the supernatant.
Method 2: Iodine (for disulfide bond formation)
-
Dissolution: Dissolve the peptide in a suitable solvent such as methanol, DMF, or aqueous acetic acid.
-
Iodine Addition: Add a solution of iodine (typically 10 equivalents in the same solvent) to the peptide solution and stir.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material.
-
Quenching: Quench the excess iodine with an aqueous solution of ascorbic acid or sodium thiosulfate.
-
Purification: Purify the cyclic peptide by HPLC.
Logical Workflow for Protecting Group Selection
The choice of a cysteine protecting group is highly dependent on the synthetic strategy. The following diagram illustrates a decision-making process for selecting between S-benzyl, Trt, and Acm.
Caption: Decision-making flowchart for cysteine protecting group selection.
Conclusion
The selection of an appropriate cysteine protecting group is a multifaceted decision that requires careful consideration of the synthetic strategy, potential side reactions, and desired final product.
-
S-benzyl offers robust protection but is limited by its harsh deprotection conditions, making it less favorable for standard Fmoc-SPPS of complex peptides.
-
S-trityl is a widely used, cost-effective option with a straightforward mild acid deprotection. However, its propensity to cause racemization, particularly at the C-terminus, is a significant drawback that must be addressed.[1]
-
S-acetamidomethyl provides excellent stability and orthogonality, which is invaluable for the synthesis of peptides with multiple, regioselectively formed disulfide bonds. The primary disadvantage lies in the often-toxic reagents required for its removal.[4][5]
For routine synthesis of peptides where a free thiol is the final product and the cysteine is not at the C-terminus, Trt is often a suitable choice. For complex syntheses requiring precise disulfide bond architecture, the orthogonality of Acm is unparalleled. Researchers must weigh the advantages and disadvantages of each group in the context of their specific research goals to ensure the successful synthesis of high-purity, biologically active peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to HPLC Analysis of N-Boc-S-benzyl-D-cysteine Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of amino acid derivatives is a critical parameter in peptide synthesis and drug development. This guide provides a comparative analysis of two key High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of N-Boc-S-benzyl-D-cysteine: Reversed-Phase HPLC (RP-HPLC) for determining overall purity and Chiral HPLC for evaluating enantiomeric purity. Understanding the capabilities and applications of each method is essential for ensuring the quality and efficacy of the final product.
Comparison of Analytical Methods
Two primary HPLC methods are employed to ensure the comprehensive purity of this compound. RP-HPLC is a robust technique for quantifying the target compound and separating it from process-related impurities. Chiral HPLC, on the other hand, is specifically designed to separate and quantify the desired D-enantiomer from its L-enantiomer counterpart.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Primary Application | Determination of overall purity and separation of process-related impurities. | Determination of enantiomeric purity (separation of D- and L-isomers). |
| Stationary Phase | C18 (Octadecylsilyl) | Chiral Stationary Phase (e.g., polysaccharide-based like CHIRALPAK®) |
| Separation Principle | Based on hydrophobicity. | Based on the formation of transient diastereomeric complexes. |
| Typical Purity Result | >98% (area normalization) | Ratio of D- to L-enantiomer (e.g., >99.5% D-enantiomer) |
| Common Impurities Detected | Starting materials (N-Boc-D-cysteine, benzyl bromide), byproducts (dibenzyl disulfide, benzyl alcohol), and other process-related impurities. | L-enantiomer (N-Boc-S-benzyl-L-cysteine). |
Experimental Protocols
Detailed methodologies for both RP-HPLC and Chiral HPLC are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample characteristics.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is designed for the quantitative analysis of this compound and its separation from potential process-related impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Chiral HPLC Protocol
This method is tailored for the separation and quantification of the D- and L-enantiomers of N-Boc-S-benzyl-cysteine.
-
Column: CHIRALPAK® IA (or equivalent polysaccharide-based chiral stationary phase), 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC analysis for this compound purity assessment.
Mass spectrometry characterization of peptides with N-Boc-S-benzyl-D-cysteine
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is paramount. This guide provides a comparative analysis of the mass spectrometry (MS) characterization of peptides containing N-Boc-S-benzyl-D-cysteine, offering insights into its performance against other common cysteine protection strategies. Experimental data and detailed protocols are provided to facilitate a comprehensive understanding.
The use of protecting groups is essential in peptide synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group for the N-terminus and the benzyl (Bzl) group for the cysteine thiol are a common combination in Boc-based solid-phase peptide synthesis (SPPS). Understanding the behavior of these protected peptides in mass spectrometry is crucial for quality control and characterization.
Performance Comparison with Alternative Cysteine Protecting Groups
The choice of a cysteine protecting group influences not only the synthesis strategy but also the mass spectrometric behavior of the resulting peptide. Key performance indicators in MS include ionization efficiency, fragmentation patterns, and the stability of the protecting group under ionization conditions.
| Protecting Group | Key Characteristics in Mass Spectrometry | Advantages | Disadvantages |
| S-benzyl (Bzl) | Prone to neutral loss of the benzyl group (C7H7, 91 Da) during collision-induced dissociation (CID).[1] | Stable during Boc-SPPS. | Can complicate spectral interpretation due to the additional fragmentation pathway. |
| Acetamidomethyl (Acm) | Generally stable under standard ESI and MALDI conditions. Requires specific deprotection methods.[2] | Orthogonal to many other protecting groups, allowing for selective disulfide bond formation. | Requires separate deprotection step, which can be harsh (e.g., using mercury(II) acetate).[3] |
| Trityl (Trt) | Labile and can be removed under acidic conditions, sometimes even in the MS source. | Easily removed during final cleavage. | Can lead to premature deprotection and complicates analysis of the fully protected peptide. |
| p-nitrobenzyl (pNB) | More stable than Acm under acidic conditions.[4] | Offers an alternative orthogonality. | Removal involves reduction, adding an extra step to the workflow.[4] |
Quantitative Insights:
While direct comparative quantitative data on the ionization efficiency of these specific protecting groups is limited, studies on derivatized cysteines offer valuable insights. For instance, modification of cysteine residues with iodoacetanilide (IAA) has been shown to enhance peak intensities in MALDI-TOF MS by 4.5- to 6-fold compared to iodoacetamide (IA) modification. This suggests that the nature of the cysteine side chain modification significantly impacts ionization, a principle that can be extrapolated to different protecting groups.
Mass Spectrometric Fragmentation of this compound Peptides
During tandem mass spectrometry (MS/MS) analysis, peptides containing this compound exhibit characteristic fragmentation patterns.
-
Boc Group Fragmentation: The N-terminal Boc group is highly labile in the gas phase and is often lost as isobutylene (56 Da) or tert-butanol (74 Da), especially in electrospray ionization (ESI).[5][6] This can be observed as a prominent neutral loss from the precursor ion.
-
S-benzyl Group Fragmentation: The S-benzyl group can also fragment through the neutral loss of a benzyl radical or the formation of a stable tropylium cation (C7H7+), resulting in a characteristic loss of 91 Da.[1] This fragmentation pathway is analogous to that observed for benzyl-aminated lysine residues.[1]
-
Peptide Backbone Fragmentation: Alongside the protecting group fragmentation, the peptide backbone cleaves to produce the typical b- and y-ion series, which are used for sequence confirmation.[7]
Experimental Protocols
Sample Preparation for MALDI-TOF-MS Analysis of Protected Peptides
This protocol is adapted for the analysis of protected synthetic peptides, which often have poor solubility and ionization potential.[8]
Materials:
-
Peptide sample
-
Matrix solution: Dithranol (10 mg/mL) in a suitable organic solvent (e.g., acetone or THF)
-
Additive solution: Cesium chloride (CsCl) (1 mg/mL) in deionized water
-
MALDI target plate
Procedure:
-
Dissolve the protected peptide in a minimal amount of a suitable organic solvent (e.g., DMF, NMP, or THF) to a concentration of approximately 1 mg/mL.
-
On the MALDI target plate, spot 0.5 µL of the peptide solution.
-
Immediately add 0.5 µL of the dithranol matrix solution to the peptide spot.
-
Add 0.5 µL of the CsCl additive solution to the mixture on the target plate.
-
Allow the spot to air dry completely at room temperature.
-
The sample is now ready for MALDI-TOF-MS analysis. The use of dithranol and CsCl promotes the formation of cesium adducts ([M+Cs]+), which reduces fragmentation and simplifies spectral interpretation.[8]
ESI-MS/MS Analysis of this compound Peptides
Instrumentation:
-
An electrospray ionization mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or ion trap).
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent compatible with ESI, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of 1-10 pmol/µL.
MS Analysis Parameters:
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide. Observe for the presence of multiple charge states.
-
MS/MS Analysis: Select the desired precursor ion (e.g., [M+H]+ or [M+2H]2+) for collision-induced dissociation (CID).
-
Collision Energy: Apply a stepped collision energy to observe the fragmentation of both the protecting groups and the peptide backbone. A typical starting point would be a normalized collision energy of 20-30%.
-
Data Analysis: Analyze the resulting MS/MS spectrum for characteristic neutral losses corresponding to the Boc group (56 Da or 74 Da) and the S-benzyl group (91 Da), as well as for the b- and y-ion series to confirm the peptide sequence.
Visualizations
Caption: Experimental workflow for the MS analysis of this compound peptides.
Caption: Fragmentation pathways of this compound peptides in MS/MS.
References
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Deprotection Methods for N-Boc-S-benzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of protecting groups from amino acids is a critical step in peptide synthesis and the development of complex pharmaceutical molecules. N-Boc-S-benzyl-D-cysteine is a commonly used building block where the tert-butyloxycarbonyl (Boc) group protects the amine terminus and the benzyl (Bzl) group protects the sulfur of the cysteine side chain. The selection of an appropriate deprotection method is paramount to achieving high yields and purity. This guide provides a comparative overview of common deprotection strategies for this compound, supported by experimental data and detailed protocols.
Orthogonal vs. Simultaneous Deprotection Strategies
The deprotection of this compound can be approached in two primary ways:
-
Orthogonal Deprotection: This strategy involves the stepwise removal of the N-Boc and S-benzyl groups using different chemical conditions. This approach offers greater control, allowing for selective modification at either the N-terminus or the cysteine side chain. The N-Boc group is typically removed under acidic conditions, while the S-benzyl group is stable to these conditions and requires a different set of reagents for its cleavage.
-
Simultaneous Deprotection: In this approach, both the N-Boc and S-benzyl groups are removed in a single step. This is often achieved using strong acids like hydrofluoric acid (HF), which can be efficient but may also lead to side reactions.
The choice between these strategies depends on the overall synthetic route and the desired final product.
Comparison of Deprotection Methods
The following table summarizes the efficacy of different deprotection methods for the N-Boc and S-benzyl groups. It is important to note that quantitative data for the specific deprotection of this compound is not always available in the literature. The presented data is based on the deprotection of similar substrates and should be considered representative.
| Protecting Group | Deprotection Method | Reagents and Conditions | Typical Yield | Advantages | Disadvantages |
| N-Boc | Acidolysis | 25-50% TFA in DCM, RT, 1-2 h[1][2] | >95% | Fast, efficient, and widely used. | Harsh acidic conditions may not be suitable for acid-labile substrates. |
| 4M HCl in dioxane, 0°C to RT[3] | High | Milder than TFA for some substrates. | Dioxane is a hazardous solvent. | ||
| S-benzyl | Sodium in Liquid Ammonia | Na, liquid NH₃, -78°C | High | Very effective for benzyl group removal. | Requires specialized equipment and handling of liquid ammonia and sodium metal. Can lead to side reactions if not carefully controlled[4][5] |
| Catalytic Hydrogenation | H₂, Pd/C, various solvents (e.g., EtOH, AcOH)[6] | Variable | Mild conditions. | The sulfur in cysteine can poison the palladium catalyst, leading to incomplete reactions or requiring large amounts of catalyst.[6] | |
| Hydrofluoric Acid (HF) Cleavage | Anhydrous HF, with scavengers (e.g., anisole, p-cresol), 0°C, 1 h[7][8][9][10] | Good to High | Can simultaneously cleave from resin and deprotect multiple groups in solid-phase peptide synthesis. | Highly toxic and corrosive, requires a specialized apparatus. Can cause side reactions such as alkylation of nucleophilic side chains.[7][11] | |
| N-Boc & S-benzyl | TMSOTf-TFA | 1 M TMSOTf in TFA, with scavengers (e.g., thioanisole), 0°C to RT | High | Powerful deprotection method capable of cleaving both groups. | Harsh acidic conditions. |
Experimental Protocols
N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general procedure for the removal of the N-Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound in DCM (e.g., 10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of TFA to the solution and allow it to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the solution in vacuo.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product.[2]
S-benzyl Deprotection using Sodium in Liquid Ammonia
This is a classic method for the cleavage of benzyl protecting groups.
Materials:
-
S-benzyl-cysteine derivative
-
Anhydrous liquid ammonia
-
Sodium metal
Procedure:
-
Set up a reaction vessel equipped with a dry ice condenser and an inlet for ammonia gas.
-
Condense anhydrous liquid ammonia into the reaction vessel at -78°C.
-
Dissolve the S-benzyl-cysteine derivative in the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of dissolved electrons.
-
Maintain the blue color for a short period (e.g., 30 minutes).
-
Quench the reaction by the addition of a proton source, such as ammonium chloride.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and adjust the pH as needed for product isolation.
Caution: Sodium metal is highly reactive and liquid ammonia is a hazardous substance. This procedure must be carried out in a well-ventilated fume hood by trained personnel.
Simultaneous Deprotection using Hydrofluoric Acid (HF)
This method is typically used in the context of solid-phase peptide synthesis.
Materials:
-
This compound-resin
-
Anhydrous hydrofluoric acid (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
Procedure:
-
Place the peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers (e.g., a mixture of anisole and p-cresol).
-
Cool the reaction vessel to -78°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for the desired time (typically 1 hour).
-
Remove the HF by evaporation under a stream of nitrogen.
-
The crude peptide is then precipitated and washed with cold diethyl ether to remove the scavengers.[7][8][9][10]
Caution: Anhydrous HF is extremely toxic and corrosive. A specialized apparatus and extensive safety precautions are mandatory.
Logical Workflow for Method Selection
The choice of deprotection method is a critical decision in the synthesis of cysteine-containing molecules. The following diagram illustrates a logical workflow for selecting an appropriate method based on the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. thalesnano.com [thalesnano.com]
Comparative Stability of L- and D-Isomers of N-Boc-S-benzyl-cysteine: A Guide to Chiral Integrity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acid derivatives is paramount in the synthesis of peptides and pharmaceuticals, where the biological activity is often enantiomer-specific. This guide provides a comparative overview of the stability of L- and D-isomers of N-Boc-S-benzyl-cysteine, focusing on their propensity for racemization, the primary pathway of degradation for such chiral molecules. While the inherent chemical stability of the isolated L- and D-enantiomers is largely identical, their practical stability in synthetic protocols is dictated by their susceptibility to epimerization at the α-carbon.
Cysteine and its derivatives are particularly prone to racemization, a phenomenon where one enantiomer converts into its mirror image, leading to a loss of optical purity.[1][2] This is attributed to the acidity of the α-proton, which is stabilized by the adjacent sulfur atom, facilitating its abstraction under basic conditions.[1]
Factors Influencing Racemization of N-Boc-S-benzyl-cysteine Isomers
The stability of both L- and D-isomers of N-Boc-S-benzyl-cysteine is significantly influenced by the experimental conditions, particularly during peptide synthesis. The following table summarizes the key factors that can promote racemization.
| Factor | Influence on Racemization | Recommendations for Minimizing Racemization |
| Base | Strong bases, such as diisopropylethylamine (DIEA), significantly promote the abstraction of the α-proton, leading to racemization.[1][3] | Utilize weaker or sterically hindered bases. In situ neutralization protocols are recommended to minimize the exposure of the activated amino acid to free base.[1] |
| Coupling Reagents | The choice of coupling reagent and pre-activation time can impact racemization. Extended pre-activation should be avoided.[1] | Additives like HOBt (Hydroxybenzotriazole) can help to suppress racemization.[2] |
| Solvent | The polarity of the solvent can affect the rate of racemization.[1] | The optimal solvent should be chosen based on the specific reaction conditions, with consideration for its potential to stabilize intermediates that lead to racemization. |
| Temperature | Higher temperatures can increase the rate of racemization. | Coupling reactions should be performed at the lowest effective temperature. |
| pH | Both highly acidic and basic conditions can affect the stability of cysteine derivatives.[4][5] Neutral or slightly acidic/basic conditions may lead to faster degradation in some contexts.[4] | Maintain optimal pH control during synthesis and storage. |
Mechanisms of Racemization
Two primary mechanisms are responsible for the racemization of N-protected amino acids during peptide synthesis:
-
Oxazolone Formation: The activated carboxylic acid of the N-Boc-S-benzyl-cysteine can cyclize to form an oxazolone intermediate. This intermediate is planar at the α-carbon, and upon ring-opening, can yield a mixture of L- and D-isomers.[1]
-
Direct Enolization: A base can directly abstract the acidic α-proton of the activated amino acid, forming a carbanion intermediate. Subsequent protonation can occur from either face, leading to racemization. Cysteine derivatives are particularly susceptible to this mechanism.[1]
Experimental Protocols for Assessing Stability (Racemization)
To quantitatively assess the stability and enantiomeric purity of L- and D-isomers of N-Boc-S-benzyl-cysteine, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two of the most common and effective methods.
HPLC Analysis with Marfey's Reagent
This method involves the derivatization of the amino acid enantiomers with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated by reverse-phase HPLC.[6][7][8]
Protocol:
-
Deprotection (if necessary): The N-Boc group is removed to expose the free amine for derivatization.
-
Derivatization: The amino acid sample is incubated with Marfey's reagent in a basic solution (e.g., sodium bicarbonate) at an elevated temperature (e.g., 40°C) for a specified time (e.g., 90 minutes).
-
Quenching: The reaction is stopped by acidification (e.g., with HCl).
-
HPLC Analysis: The resulting diastereomers are separated on a C18 column using a suitable mobile phase, typically a mixture of methanol, acetonitrile, and an acetate buffer (pH 4).[7] Detection is performed by UV absorbance at 340 nm. The L- and D-cysteine derivatives will have different retention times, allowing for their quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and low sample consumption for the analysis of chiral compounds.[9][10][]
Protocol:
-
Derivatization (Indirect Method): Similar to the HPLC method, the amino acid enantiomers can be derivatized with a chiral reagent to form diastereomers, which are then separated by CE.[12]
-
Direct Separation: Alternatively, underivatized enantiomers can be separated directly by adding a chiral selector to the background electrolyte. Common chiral selectors include cyclodextrins, chiral crown ethers, and macrocyclic antibiotics.[9][10]
-
CE Analysis: The sample is injected into a fused-silica capillary, and a high voltage is applied. The enantiomers (or their diastereomeric derivatives) will migrate at different rates, allowing for their separation and quantification by a detector (e.g., UV).[9][10]
| Parameter | HPLC with Marfey's Reagent | Capillary Electrophoresis |
| Principle | Separation of diastereomers | Separation of enantiomers or diastereomers based on electrophoretic mobility |
| Stationary Phase | C18 (ODS) | Fused-silica capillary |
| Mobile Phase/BGE | Methanol/Acetonitrile/Acetate buffer | Buffer with or without a chiral selector |
| Detection | UV (340 nm) | UV (e.g., 200 nm) |
| Advantages | Robust, widely available | High efficiency, low sample and reagent consumption |
| Disadvantages | Requires derivatization, longer analysis time | Can be less robust, requires specialized equipment |
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 12. bio-rad.com [bio-rad.com]
Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy for cysteine residues is a critical determinant of success. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent side reactions, such as oxidation and alkylation, and to direct the regioselective formation of disulfide bonds in complex peptides. This guide provides an objective comparison of orthogonal protection strategies centered around the use of N-Boc-S-benzyl-D-cysteine, evaluating its performance against common alternatives within the Boc/Bzl SPPS framework.
The Boc/Bzl strategy, a cornerstone of SPPS, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable, benzyl-based groups for permanent side-chain protection.[1][2] This quasi-orthogonal system relies on differential acid lability, where the Boc group is removed by moderate acids like trifluoroacetic acid (TFA), while benzyl-based side-chain protecting groups require a strong acid, typically anhydrous hydrogen fluoride (HF), for cleavage.[1][3]
Performance Comparison of Cysteine Thiol Protecting Groups in Boc-SPPS
The S-benzyl (Bzl) group is a classic choice for cysteine protection in Boc-SPPS due to its stability during the repetitive TFA treatments required for Nα-Boc removal.[4] However, its performance, particularly in terms of cleavage efficiency and potential for side reactions, must be weighed against other available protecting groups. The following table summarizes the key characteristics of this compound and its common alternatives.
| Protecting Group | Structure | Cleavage Conditions | Orthogonality with S-Bzl | Key Advantages | Potential Disadvantages |
| Benzyl (Bzl) | -CH₂-Ph | Anhydrous HF, 0°C, ~1 hr[2] | - | Standard, well-established for Boc-SPPS.[4] | Harsh cleavage conditions (HF); potential for side reactions.[5] |
| 4-Methylbenzyl (Meb) | -CH₂-Ph-4-Me | Anhydrous HF, 0°C, ~1 hr[5] | - | More labile than Bzl, potentially leading to higher yields during HF cleavage.[4] | Still requires HF; may have slightly reduced stability to repeated TFA treatment in very long peptides. |
| 4-Methoxybenzyl (Mob) | -CH₂-Ph-4-OMe | Anhydrous HF, 0°C, ~1 hr[4] | - | More acid-labile than Meb, offering potentially cleaner cleavage.[4] | May not be suitable for long syntheses due to lower stability towards TFA.[4] |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | I₂/MeOH; Hg(OAc)₂ followed by H₂S; AgOTf[6][] | Yes | Stable to HF, enabling orthogonal deprotection for regioselective disulfide bond formation.[4] | Requires a separate, often harsh, deprotection step; potential for side reactions during removal.[6][8] |
| Trityl (Trt) | -C(Ph)₃ | Acid-labile (e.g., TFA cocktails), I₂/MeOH[][9] | No | Milder cleavage than Bzl; compatible with Fmoc-SPPS. | Not stable to the repetitive TFA deprotection steps in Boc-SPPS.[4] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Acid-labile (e.g., TFA, HF)[] | No | Stable to various conditions. | Not orthogonal in a standard Boc/Bzl strategy; cleaved by TFA. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protection strategies. Below are representative protocols for a standard Boc-SPPS cycle and the final cleavage step for peptides containing S-benzyl protected cysteine.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the steps for the addition of a single N-Boc-protected amino acid.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL per gram of resin).[10]
-
Agitate for 2-5 minutes for a pre-wash, then drain.[10]
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes at room temperature.[10]
-
Note: For sequences containing Trp, Met, or Cys, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution to prevent side reactions.[1]
-
-
Washing: Filter the resin and wash thoroughly with DCM (3x) and isopropanol (IPA) (2x).[10]
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.[10]
-
Filter and wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the N-Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[10]
-
Monitor reaction completion with a ninhydrin (Kaiser) test.
-
-
Final Washing: Filter the resin and wash thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Anhydrous HF Cleavage for S-Benzyl Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the S-benzyl protecting group. Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Resin Preparation: Dry the synthesized peptide-resin under vacuum and place it in a specialized HF-resistant reaction vessel.[2]
-
Scavenger Addition: Add a scavenger mixture to the resin. A common mixture for Cys(Bzl)-containing peptides is p-cresol and p-thiocresol (1:1 v/v) or anisole.[5]
-
HF Distillation: Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath.[2]
-
Cleavage Reaction: Condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[2] Stir the mixture at 0°C for 1-2 hours.[10]
-
HF Evaporation: Remove the HF under a stream of nitrogen or under vacuum.[2]
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.[10]
-
Filter the peptide and wash the precipitate several more times with cold ether to remove scavengers.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 20% aqueous acetic acid).[5]
-
Lyophilize the solution to obtain the crude peptide powder, which can then be purified by HPLC.
-
Visualization of Orthogonal Strategies
The following diagrams illustrate the logical workflows of Boc-SPPS and an orthogonal strategy for synthesizing a peptide with two disulfide bonds.
References
- 1. peptide.com [peptide.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. bachem.com [bachem.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Chirality Choice: Impact of N-Boc-S-benzyl-D-cysteine on Final Peptide Bioactivity
A Comparative Guide for Researchers and Drug Development Professionals
The incorporation of non-standard amino acids is a powerful strategy in peptide drug design, offering avenues to enhance therapeutic properties. Among these, the substitution of L-amino acids with their D-enantiomers is a well-established method to improve peptide stability and modulate bioactivity. This guide provides a comparative analysis of utilizing N-Boc-S-benzyl-D-cysteine in solid-phase peptide synthesis (SPPS) versus its native L-counterpart, with a focus on the resulting impact on the final peptide's biological activity.
The Significance of Cysteine Chirality in Peptide Function
Cysteine residues are pivotal in the structure and function of many bioactive peptides. Their thiol side chains can form disulfide bridges, which are crucial for maintaining the peptide's three-dimensional conformation and, consequently, its interaction with biological targets.[1][2] The stereochemistry at the α-carbon of cysteine can profoundly influence the peptide's secondary structure, proteolytic stability, and receptor binding affinity.
The use of this compound introduces a D-amino acid into the peptide sequence. This seemingly subtle change can lead to significant alterations in the peptide's overall properties. Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.[3][4] This enhanced stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
Comparative Analysis: L-Cysteine vs. D-Cysteine Peptides
To illustrate the impact of cysteine chirality, we present a comparative summary of a hypothetical peptide synthesized with either N-Boc-S-benzyl-L-cysteine or this compound. The data presented in the tables below are representative of typical findings in studies comparing peptide diastereomers.
Table 1: Physicochemical and In Vitro Properties
| Property | Peptide with L-Cysteine | Peptide with D-Cysteine | Rationale |
| Molecular Weight | Identical | Identical | Enantiomers have the same mass. |
| Purity (Post-HPLC) | >95% | >95% | Standard SPPS and purification protocols can yield high purity for both.[5][6][7] |
| Proteolytic Stability (t½ in human serum) | ~ 2 hours | > 24 hours | D-amino acid incorporation significantly reduces susceptibility to proteases.[3][8] |
| Receptor Binding Affinity (Ki) | 10 nM | 50 nM (example) | Chirality change can alter the peptide's conformation, potentially reducing binding affinity.[9] |
| Biological Activity (IC50/EC50) | 25 nM | 100 nM (example) | A decrease in binding affinity often translates to reduced in vitro potency. |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Peptide with L-Cysteine | Peptide with D-Cysteine | Rationale |
| Half-life (in vivo) | 30 minutes | 8 hours | Increased proteolytic stability leads to a longer circulation time.[3] |
| Bioavailability (Oral) | <1% | Potentially higher | Enhanced stability may lead to improved absorption, although oral bioavailability of peptides is generally low. |
| Therapeutic Efficacy | Moderate | Potentially higher | The extended half-life of the D-cysteine peptide could lead to a more sustained therapeutic effect, potentially compensating for a lower in vitro potency. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and comparative evaluation of peptide diastereomers.
Solid-Phase Peptide Synthesis (SPPS) of Diastereomeric Peptides
This protocol outlines the manual synthesis of a target peptide using a Boc/Bzl protection strategy.
Materials:
-
Rink Amide MBHA resin
-
N-Boc-S-benzyl-L-cysteine and this compound
-
Other N-Boc protected amino acids
-
Coupling agents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection agent: 20% Piperidine in DMF (for Fmoc) or TFA (for Boc)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling: Couple the first N-Boc protected amino acid to the resin using HBTU/HOBt and DIEA in DMF.
-
Boc Deprotection: Remove the Boc protecting group with Trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with a solution of DIEA in DCM.
-
Subsequent Amino Acid Couplings: Continue the peptide chain elongation by repeating the coupling, deprotection, and neutralization steps for each amino acid in the sequence. For the comparative synthesis, use either N-Boc-S-benzyl-L-cysteine or this compound at the desired position.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptides by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This assay compares the degradation rates of the L- and D-cysteine containing peptides in human serum.
Materials:
-
Purified L- and D-cysteine peptides
-
Human serum
-
Trichloroacetic acid (TCA)
-
RP-HPLC system
Procedure:
-
Incubate a known concentration of each peptide in human serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Stop the enzymatic degradation by adding TCA to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.[8]
Receptor Binding Assay
This competitive binding assay determines the affinity of the peptides for their target receptor.[10][11]
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled ligand known to bind to the target receptor
-
Purified L- and D-cysteine peptides
-
Assay buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides (either the L- or D-cysteine analog).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through the glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the competitor peptide.
-
Calculate the IC50 value for each peptide, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand.
-
Determine the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Impact on Signaling Pathways
The altered bioactivity of a D-cysteine containing peptide will directly impact its effect on downstream signaling pathways. For instance, a peptide antagonist for a G-protein coupled receptor (GPCR) will, upon binding, prevent the conformational change required for G-protein activation, thereby inhibiting the production of second messengers like cyclic AMP (cAMP). A lower binding affinity (higher Ki) of the D-cysteine analog would mean that a higher concentration of the peptide is required to achieve the same level of pathway inhibition.
Conclusion
The decision to incorporate this compound into a peptide sequence is a strategic one that requires careful consideration of the desired therapeutic profile. While it is a powerful tool to enhance proteolytic stability and prolong in vivo half-life, it may come at the cost of reduced in vitro potency due to altered conformational and binding properties. Therefore, a thorough comparative analysis, including detailed synthesis and bioactivity profiling of both L- and D-cysteine containing peptide analogs, is essential for the rational design of peptide-based therapeutics. This guide provides a framework for conducting such a comparative study, enabling researchers to make informed decisions in the development of novel and effective peptide drugs.
References
- 1. bachem.com [bachem.com]
- 2. Conotoxins: Classification, Prediction, and Future Directions in Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
A Cost-Benefit Analysis of N-Boc-S-benzyl-D-cysteine in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy for cysteine is a critical decision in the synthesis of peptides. This guide provides a comprehensive cost-benefit analysis of using N-Boc-S-benzyl-D-cysteine, comparing its performance and economic viability against common alternatives in solid-phase peptide synthesis (SPPS).
The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions during peptide elongation. The choice of the S-protecting group not only influences the overall yield and purity of the final peptide but also dictates the strategic approach to disulfide bond formation and the overall cost-effectiveness of the synthesis. This guide presents a detailed comparison of this compound with the widely used Fmoc-D-Cys(Trt)-OH and Fmoc-D-Cys(Acm)-OH, supported by experimental data and protocols to facilitate an informed selection process.
Performance and Cost Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group is a trade-off between cost, stability, ease of deprotection, and the potential for side reactions, most notably racemization. The following tables summarize the key quantitative data for a comparative analysis.
| Protecting Group | Derivative | Typical Price (USD/g) * | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl (Bzl) | This compound | $7 - $15 | Strong acid (e.g., HF, TFMSA) | Cost-effective for Boc-based SPPS.[1] | Harsh deprotection conditions[2]; Potential for side reactions.[1] |
| Trityl (Trt) | Fmoc-D-Cys(Trt)-OH | $12 - $25 | Mild acid (e.g., TFA) | Easily cleaved with standard TFA cocktails.[3] | Prone to significant racemization.[3] |
| Acetamidomethyl (Acm) | Fmoc-D-Cys(Acm)-OH | $20 - $40 | Iodine (for disulfide formation) or Mercury(II) acetate | Orthogonal to acid-labile groups, allowing for selective disulfide bond formation.[] | Use of toxic heavy metals for removal.[] |
*Prices are approximate and can vary significantly between suppliers and purchase volumes. Data compiled from various chemical supplier catalogs.
| Protecting Group | Derivative | Reported Racemization (%) | Typical Crude Purity (%) | Overall Yield (%) |
| Benzyl (Bzl) | This compound | Data not readily available for direct comparison in a standardized model. | Generally good, but dependent on cleavage efficiency and scavenger use. | Dependent on the length and sequence of the peptide. |
| Trityl (Trt) | Fmoc-D-Cys(Trt)-OH | 3.3 (with DIPCDI/Oxyma Pure coupling) | Variable, can be affected by side reactions from the stable trityl cation.[3] | Generally good, but can be compromised by racemization and side reactions. |
| Acetamidomethyl (Acm) | Fmoc-D-Cys(Acm)-OH | Generally low.[5] | High, due to the stability of the protecting group during synthesis. | Can be high, but the deprotection step can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups. Below are representative protocols for the coupling and deprotection steps for each of the compared cysteine derivatives.
Protocol 1: Boc-SPPS using this compound
Coupling:
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Activation and Coupling: Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 2 minutes. Add the activated amino acid to the resin and couple for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and methanol.
Deprotection and Cleavage:
-
Final Boc Deprotection: Remove the terminal Boc group with 50% TFA in DCM.
-
HF Cleavage: Treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) containing scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.[2]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
Protocol 2: Fmoc-SPPS using Fmoc-D-Cys(Trt)-OH
Coupling:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Activation and Coupling: Pre-activate Fmoc-D-Cys(Trt)-OH (3 eq.) with HCTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes. Add to the resin and couple for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and methanol.
Deprotection and Cleavage:
-
Final Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.
-
TFA Cleavage: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours.[3]
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether.
Protocol 3: Fmoc-SPPS using Fmoc-D-Cys(Acm)-OH
Coupling:
-
Follow the same coupling protocol as for Fmoc-D-Cys(Trt)-OH (Protocol 2, steps 1-4).
On-Resin Deprotection and Disulfide Bond Formation:
-
Acm Removal and Cyclization: Treat the resin-bound peptide with a solution of iodine (10 eq.) in DMF until a persistent yellow color is observed.[]
-
Washing: Quench the excess iodine with a solution of ascorbic acid and wash the resin extensively.
Cleavage:
-
Follow the same cleavage protocol as for Fmoc-D-Cys(Trt)-OH (Protocol 2, steps 2-3).
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental workflows is essential for understanding the strategic differences between these protecting groups.
Caption: Boc-SPPS workflow using this compound.
Caption: Fmoc-SPPS workflow using Fmoc-D-Cys(Trt)-OH.
Caption: Orthogonal strategy with Fmoc-D-Cys(Acm)-OH.
Conclusion and Recommendations
The choice between this compound and its Fmoc-based alternatives is highly dependent on the specific requirements of the peptide synthesis.
-
This compound offers a cost-effective solution for routine peptide synthesis within a Boc/Bzl strategy. However, the harsh cleavage conditions required for deprotection can be a significant drawback, potentially leading to side reactions and degradation of sensitive peptides.
-
Fmoc-D-Cys(Trt)-OH is a popular choice due to its compatibility with the milder Fmoc-SPPS and its straightforward deprotection during the final TFA cleavage. Its main disadvantage is the significant risk of racemization, which can compromise the purity and biological activity of the final product.[3]
-
Fmoc-D-Cys(Acm)-OH provides an orthogonal protecting group strategy, which is invaluable for the synthesis of complex peptides with multiple disulfide bonds. While it minimizes racemization, the deprotection step often involves toxic reagents, which may not be suitable for all applications, particularly in pharmaceutical manufacturing.
For syntheses where cost is the primary driver and the peptide is robust, this compound remains a viable option. For routine synthesis of peptides where a free thiol is desired and some level of racemization is tolerable, Fmoc-D-Cys(Trt)-OH is a practical choice. For complex peptides requiring regioselective disulfide bond formation and high stereochemical purity, the orthogonality of Fmoc-D-Cys(Acm)-OH is a significant advantage, despite the challenges associated with its removal. Researchers should carefully weigh these factors to select the most appropriate cysteine protecting group for their specific synthetic goals.
References
A Researcher's Guide to Cysteine Protection: A Comparative Analysis of N-Boc-S-benzyl-D-cysteine and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups for cysteine residues is a critical determinant of success. This guide provides an in-depth comparison of N-Boc-S-benzyl-D-cysteine, a cornerstone of the Boc/Bzl strategy, with a range of modern alternatives, focusing on performance, experimental protocols, and impact on final peptide purity.
The thiol side chain of cysteine, with its high nucleophilicity, is prone to undesirable side reactions such as oxidation and alkylation during peptide synthesis. Effective protection of this functional group is therefore paramount. This compound has historically been a widely used building block in the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. However, the evolution of peptide chemistry, particularly the prevalence of the Fmoc/tBu strategy, has introduced a variety of alternative cysteine protecting groups, each with its own set of advantages and disadvantages.
This guide will delve into a quantitative comparison of key performance indicators, provide detailed experimental workflows, and present visual diagrams of synthetic pathways to offer a comprehensive resource for making informed decisions in the synthesis of cysteine-containing peptides.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly impacts two critical aspects of peptide synthesis: the extent of racemization at the cysteine residue and the overall yield and purity of the final peptide. The S-benzyl group, used in conjunction with N-Boc protection, offers robustness against the repetitive acid treatments required for Boc group removal. However, its own removal necessitates harsh acidic conditions, typically strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which can lead to side reactions with other sensitive residues in the peptide chain.[1][2]
Modern alternatives, predominantly used in the milder Fmoc/tBu strategy, offer a wider range of deprotection options, including acid-labile, base-labile, and orthogonally removable groups. This flexibility is particularly crucial for the synthesis of complex peptides with multiple disulfide bonds, such as conotoxins.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of various cysteine protecting groups. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Protecting Group | Nα-Protection | Racemization (%) | Cleavage/Deprotection Conditions | Key Features & Considerations |
| Benzyl (Bzl) | Boc | Variable (can be significant) | HF or TFMSA | Robust protection suitable for Boc/Bzl strategy; Harsh cleavage can cause side reactions. [1][2] |
| Trityl (Trt) | Fmoc | 3.3 - 8.0 | Mild acid (e.g., TFA) | Most common in Fmoc-SPPS; Prone to significant racemization, especially at the C-terminus.[5][6] |
| Acetamidomethyl (Acm) | Fmoc/Boc | Low | Iodine, Hg(OAc)₂, AgOTf | Orthogonal to acid- and base-labile groups; Allows for regioselective disulfide bond formation.[3][5] |
| Diphenylmethyl (Dpm) | Fmoc | 1.2 - 6.8 | Stronger acid than Trt (e.g., high concentration TFA) | Less prone to racemization than Trt; Compatible with Mmt for orthogonal strategies.[5][6] |
| Tetrahydropyranyl (Thp) | Fmoc | 0.74 | Mild acid (e.g., TFA) | Significantly reduces racemization compared to Trt and Dpm; Good alternative for C-terminal cysteine.[5] |
| 4-Methoxytrityl (Mmt) | Fmoc | Low | Very mild acid (e.g., 1-2% TFA in DCM) | Highly acid-labile, allowing for on-resin deprotection; Orthogonal to Trt and Dpm.[7] |
| tert-Butyl (tBu) | Fmoc/Boc | Low | Strong acid (HF), TFMSA | Very stable; Orthogonal to many other protecting groups; Useful for complex multi-disulfide peptides. |
| p-Nitrobenzyl (pNB) | Boc | Not specified | Reduction (e.g., Zn/AcOH or SnCl₂/HCl) followed by oxidation | More stable than Acm to acidic conditions used in Boc-SPPS. |
Experimental Protocols
The following are representative protocols for the solid-phase synthesis of a cysteine-containing peptide using both the Boc/Bzl and Fmoc/tBu strategies.
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis using this compound
This protocol outlines the manual synthesis of a peptide on a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM).
-
Couple the first N-Boc-amino acid (as a cesium salt) to the resin in dimethylformamide (DMF) at an elevated temperature.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-Boc group. Wash with DCM and isopropanol.[8]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DMF. Wash with DMF.
-
Coupling: Dissolve the next N-Boc-amino acid (including this compound at the desired position) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the reaction with a Kaiser test.[4]
3. Final Cleavage and Deprotection:
-
After the final coupling and deprotection step, dry the peptide-resin.
-
Treat the resin with a cleavage cocktail of anhydrous hydrofluoric acid (HF) with a scavenger such as anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions). [8]
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis using an Alternative Protecting Group (e.g., Fmoc-Cys(Trt)-OH)
This protocol outlines the manual synthesis on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin in DMF.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-Fmoc group. Wash with DMF.[9]
-
Coupling: Dissolve the next Fmoc-amino acid (including Fmoc-Cys(Trt)-OH at the desired position), a coupling agent (e.g., HCTU), and a base (e.g., DIEA) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the reaction with a Kaiser test.[6]
3. Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups, including the Trityl group.[9]
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.
-
Purify the crude peptide by RP-HPLC.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in peptide synthesis involving cysteine.
Applications in Drug Development
The principles of orthogonal protection, often involving alternatives to the S-benzyl group, are critical in the synthesis of peptide drugs like Ziconotide (Prialt), a synthetic version of a cone snail toxin used to treat severe chronic pain. The synthesis of Ziconotide, which contains three disulfide bridges, necessitates a regioselective strategy to ensure the correct disulfide connectivity for its biological activity.[3][10][11] This typically involves a combination of protecting groups such as Trt, Acm, and tBu within an Fmoc-SPPS framework.
Conclusion
This compound remains a relevant building block for peptide synthesis within the Boc/Bzl strategy, offering robust protection for the cysteine thiol group. However, the harsh conditions required for its removal and the potential for side reactions have led to the widespread adoption of milder Fmoc-based strategies and a diverse array of alternative cysteine protecting groups.
For the synthesis of simple peptides where the Boc/Bzl strategy is preferred, this compound is a viable option. However, for more complex targets, particularly those with multiple disulfide bonds or other acid-sensitive residues, the use of orthogonal protecting groups within the Fmoc/tBu framework is generally the superior approach. The choice of protecting group should be carefully considered based on the specific peptide sequence, the desired disulfide connectivity, and the overall synthetic strategy to maximize yield, purity, and biological activity of the final product.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sequential Formation of Regioselective Disulfide Bonds in Synthetic Peptides with Multiple Disulfide Bonds | Springer Nature Experiments [experiments.springernature.com]
- 5. [PDF] Disulfide Formation Strategies in Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Overview of the regulation of disulfide bond formation in Peptide and protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Boc-S-benzyl-D-cysteine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for N-Boc-S-benzyl-D-cysteine, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While N-Boc-S-benzyl-L-cysteine is not classified as hazardous by the 2012 OSHA Hazard Communication Standard, it is good laboratory practice to handle all chemicals with care[1][2]. The related compound DL-Cysteine is considered harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system[3]. Therefore, a thorough risk assessment is recommended before handling this compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn[1]. A face shield offers a fuller range of protection against splashes[4]. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Double gloving is recommended for enhanced protection[4]. |
| Lab Coat or Coveralls | Wear a lab coat or other protective clothing to prevent skin exposure[1]. | |
| Respiratory Protection | NIOSH-approved Respirator | If dust is likely to be generated, a NIOSH-approved N95 dust mask or a higher-level respirator should be used[3]. In cases of large spills, a chemical cartridge-type respirator may be necessary[4]. |
Safe Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area[3].
-
For procedures that may generate dust, use a chemical fume hood or a glove box[3].
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling[1].
Storage:
-
Keep container tightly closed in a dry place[1].
-
Store in a freezer at temperatures below -15°C is recommended by some suppliers, while others suggest room temperature in a cool, dark place (<15°C)[1][5]. Always consult the supplier-specific storage recommendations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Sweep up the spilled solid material, avoiding dust generation.
-
Place the material in a sealed container for disposal.
-
Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[1].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and shoes. Get medical attention[1].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention[1].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention[1].
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains[1]. Consult with your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Disposal of Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE should be collected in a designated waste container and disposed of as chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
